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Foundational

Thermodynamic Stability and Coordination Chemistry of Bis(ethylenediamine)dioxorhenium(V): A Technical Whitepaper

Executive Summary The development of targeted radiopharmaceuticals relies heavily on the coordination chemistry of transition metals. Rhenium (Re), particularly in its +5 oxidation state, serves as a critical structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted radiopharmaceuticals relies heavily on the coordination chemistry of transition metals. Rhenium (Re), particularly in its +5 oxidation state, serves as a critical structural and thermodynamic surrogate for Technetium-99m ( 99mTc ), the workhorse of diagnostic nuclear medicine[1]. Furthermore, the β− -emitting isotopes 186Re and 188Re are highly sought after for targeted radionuclide therapy[1].

At the core of this chemistry is the trans-dioxorhenium(V) cation, [ReO2​]+ . When coordinated by bidentate aliphatic amines, such as ethylenediamine (en), the resulting complex—bis(ethylenediamine)dioxorhenium(V), or [ReO2​(en)2​]+ —exhibits extraordinary thermodynamic stability[2]. This whitepaper explores the thermodynamic causality, structural parameters, and synthetic protocols of [ReO2​(en)2​]+ , providing a foundational guide for drug development professionals and inorganic chemists.

Thermodynamic Causality: The trans-Dioxo Core and Chelate Effect

The stability of [ReO2​(en)2​]+ is governed by two synergistic phenomena: the electronic configuration of the metal center and the entropic advantage of the ligands.

Electronic Stabilization of the d2 System

Rhenium(V) is a d2 transition metal. In a purely octahedral ligand field, these two electrons would occupy the degenerate t2g​ orbitals. However, the presence of two strongly π -donating oxo ( O2− ) ligands in a trans configuration forces a tetragonal distortion. The two d electrons pair up in the non-bonding dxy​ orbital (assuming the O=Re=O axis is the z-axis). The empty dxz​ and dyz​ orbitals accept electron density from the oxygen p -orbitals, creating a highly stable O=Re=O multiple bond system[3].

The Chelate Effect

The substitution of monodentate ligands (like water or pyridine) with ethylenediamine is thermodynamically driven by a massive increase in entropy ( ΔS>0 ). Because 'en' is a bidentate ligand, each molecule displaces two monodentate ligands, increasing the total number of free molecules in the system. This creates a "thermodynamic sink" that prevents in vivo transchelation by serum proteins, a non-negotiable requirement for radiopharmaceuticals[2].

Redox Stability: The ErCiEr Mechanism

Electrochemical stability is just as important as thermodynamic binding. In biological systems, Re(V) must resist reduction to Re(IV) or Re(III). Cyclic voltammetry of Re(V) dioxo complexes reveals an ErCiEr mechanism (Electrochemical-Chemical-Electrochemical)[4]:

  • Er (Electrochemical) : An initial one-electron reduction from Re(V) to Re(IV).

  • Ci (Chemical) : An irreversible structural reorganization. The [ReO2​]+ core is unstable in the d3 Re(IV) state, leading to protonation or the loss of an oxo ligand[4].

  • Er (Electrochemical) : A subsequent reduction to Re(III).

The rigid, tightly bound ethylenediamine rings sterically hinder the chemical reorganization step (Ci), kinetically trapping the complex and enhancing its apparent redox stability in aqueous media.

ErCiEr ReV Re(V) Dioxo [ReO2(en)2]+ ReIV Re(IV) Intermediate [ReO2(en)2] ReV->ReIV +e- (Er) ReIV_star Re(IV)* Active Structural Shift ReIV->ReIV_star Irreversible (Ci) ReIII Re(III) Product [ReO(H2O)(en)2]+ ReIV_star->ReIII +e- (Er)

Electrochemical ErCiEr reduction mechanism of Re(V) dioxo complexes.

Quantitative Structural Data

The structural rigidity imposed by the 'en' ligands is evident in crystallographic data. The Re=O bond lengths in [ReO2​(en)2​]+ are consistently measured at ~1.76 Å, which is indicative of strong double-bond character[2][3].

Table 1: Structural Parameters of Re(V) Dioxo Complexes

ComplexRe=O Bond Length (Å)O-Re-O Angle (°)Average Re-N Bond Length (Å)
[ReO2​(en)2​]+ 1.761 - 1.769~179.52.162
[ReO2​(py)4​]+ 1.745 - 1.782~180.02.197
[ReO2​(tn)2​]+ 1.760~179.02.170

(Data synthesized from X-ray crystallographic studies[2][3])

Radiopharmaceutical Application: The EC20 Paradigm

The thermodynamic stability of [ReO2​(en)2​]+ makes it an ideal precursor for synthesizing targeted imaging agents. A prime example is EC20 (Etarfolatide) , a folate-receptor-targeted diagnostic agent[5]. During the synthesis of Re-EC20 (the non-radioactive surrogate for 99mTc -EC20), [ReO2​(en)2​]Cl is reacted with the EC20 peptide conjugate[6]. The robust nature of the Re-amine bonds ensures that the radiometal remains securely attached to the targeting vector as it navigates the bloodstream to locate folate-receptor-positive tumors[6].

RadioPharma Precursor Re(V) Precursor e.g.,[ReO2I(PPh3)2] Chelation Chelation with en Thermodynamic Sink Precursor->Chelation Ligand Exchange Conjugation Bioconjugation e.g., Folate Vector EC20 Chelation->Conjugation Linker Attachment InVivo In Vivo Targeting High Serum Stability Conjugation->InVivo Administration

Workflow from Re(V) precursor to targeted radiopharmaceutical application.

Self-Validating Experimental Protocol: Synthesis of [ReO2​(en)2​]I

To achieve high-purity [ReO2​(en)2​]+ , researchers often utilize ligand exchange from a labile Re(V) precursor. The following protocol details the synthesis of [ReO2​(en)2​]I from cis−[ReO2​I(PPh3​)2​] , optimizing for rapid thermodynamic conversion[7][8].

Materials & Reagents
  • Precursor : cis−[ReO2​I(PPh3​)2​] (1.20 g, 1.40 mmol)

  • Ligand : Ethylenediamine (en) (in massive excess, ~46 mmol)

  • Solvents : Methanol, Diethyl ether, Ethanol, Water (HPLC grade)

Step-by-Step Methodology
  • Precursor Suspension : Suspend 1.20 g of cis−[ReO2​I(PPh3​)2​] in 120 mL of a 1:1 (v/v) mixture of methanol and diethyl ether.

    • Causality: This specific solvent mixture partially dissolves the precursor while keeping the highly polar product insoluble, driving the equilibrium forward via Le Chatelier's principle[8].

  • Ligand Addition : Add the ethylenediamine ligand.

    • Causality: The massive excess of amine acts as both the reactant and a base to neutralize any acidic byproducts, ensuring the trans-dioxo core remains unprotonated.

  • Reaction Incubation : Stir the mixture at room temperature for 15 to 30 minutes.

    • Validation Checkpoint: The suspension will undergo a distinct visual shift, yielding a pale brown/yellow precipitate as the bulky triphenylphosphine ligands are displaced[7].

  • Isolation : Filter the solid precipitate under a vacuum. Wash sequentially with ethanol ( 3×3 mL) and diethyl ether ( 2×3 mL) to remove displaced phosphines and unreacted amines[8].

  • Recrystallization : Dissolve the crude solid in a 2:1 (v/v) ethanol:water mixture and allow it to crystallize to achieve >95% purity.

  • Analytical Validation : Confirm the product via Infrared (IR) spectroscopy.

    • Self-Validation: The presence of the intact trans- [O=Re=O]+ core is definitively confirmed by two strong stretching frequencies at approximately 815 cm−1 (symmetric stretch) and 912 cm−1 (asymmetric stretch)[8].

References

  • [4] Effect of Ionic Strength on the Stability and Thermodynamic Properties of Rhenium(V) Complexes with N-Ethylthiourea - ResearchGate. 4

  • [2] Synthesis, characterization and solution chemistry of new Re(V) dioxo complexes - ResearchGate. 2

  • [5] WO2011014821A1 - Folate-targeted diagnostics and treatment - Google Patents. 5

  • [6] Application No. AU 2003239383 C1 - AUSTRALIAN PATENT OFFICE - Googleapis. 6

  • [1] Diphosphine Bioconjugates via Pt(0)-Catalyzed Hydrophosphination. A Versatile Chelator Platform for Technetium-99m and Rhenium-188 Radiolabeling of Biomolecules - ACS Publications. 1

  • [7] The trigonal-bipyramidal [ReOI2(PPh3)2] — The first monomeric oxorhenium(IV) complex with monodentate ligands only - ResearchGate. 7

  • [8] Synthesis, characterization and solution chemistry of new Re(V) dioxo complexes - ResearchGate. 8

  • [3] cis-Dioxorhenium(V/VI) Complexes Supported by Neutral Tetradentate N4 Ligands. Synthesis, Characterization, and Spectroscopy - ACS Publications. 3

  • Solid-state and theoretical structural study on trans-[ReO2(Eten)2]CF3SO3·LiCF3SO3 - Comptes Rendus de l'Académie des Sciences. Link

Sources

Exploratory

An In-depth Technical Guide to the Coordination Geometry of Bis(ethylenediamine)dioxorhenium(V) Ions

Abstract This technical guide provides a comprehensive overview of the coordination geometry of the bis(ethylenediamine)dioxorhenium(V) ion, [ReO₂(en)₂]⁺. Aimed at researchers, scientists, and professionals in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the coordination geometry of the bis(ethylenediamine)dioxorhenium(V) ion, [ReO₂(en)₂]⁺. Aimed at researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and spectroscopic properties of this important rhenium(V) complex. The guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for its preparation and analysis. The inherent trans-dioxo configuration and its impact on the complex's stability and reactivity are discussed in detail, supported by crystallographic data and spectroscopic evidence.

Introduction: The Significance of Dioxorhenium(V) Complexes

Rhenium, a third-row transition metal, possesses a rich and diverse coordination chemistry. Among its various oxidation states, rhenium(V) oxo-complexes, particularly those with a dioxo core, [ReO₂]⁺, have garnered significant attention. These complexes are not merely chemical curiosities; their unique electronic structures and reactivity profiles make them valuable in several advanced applications. The interest in these compounds stems from their potential use as radiopharmaceutical imaging agents, catalysts for oxygen atom transfer reactions, and as model compounds for understanding fundamental aspects of metal-oxo bonding.

The ethylenediamine (en) ligand, a simple bidentate chelating agent, imparts significant stability to the metal center through the chelate effect. The resulting bis(ethylenediamine)dioxorhenium(V) cation, [ReO₂(en)₂]⁺, is a classic example of a stable Re(V) complex, exhibiting a well-defined coordination geometry that dictates its chemical behavior. This guide will focus on the structural and spectroscopic elucidation of this ion, providing a robust framework for its study and application.

Synthesis of the Bis(ethylenediamine)dioxorhenium(V) Cation

The synthesis of trans-[ReO₂(en)₂]Cl is typically achieved through the reaction of a suitable rhenium(V) precursor with ethylenediamine. A common and effective starting material is the oxopentachlororhenate(V) ion, [ReOCl₅]²⁻. The reaction proceeds via the substitution of the chloride ligands by the chelating ethylenediamine.

Experimental Protocol: Synthesis of trans-Bis(ethylenediamine)dioxorhenium(V) Chloride

This protocol is adapted from established methods for the synthesis of related dioxorhenium(V) complexes.

Materials:

  • Potassium oxopentachlororhenate(V) (K₂[ReOCl₅])

  • Ethylenediamine (en)

  • Ethanol

  • Diethyl ether

  • Distilled water

Procedure:

  • In a 100 mL round-bottom flask, dissolve a carefully weighed amount of K₂[ReOCl₅] in a minimal amount of distilled water to create a concentrated solution.

  • In a separate beaker, prepare a solution of ethylenediamine in ethanol. A slight excess of ethylenediamine (approximately 2.5 to 3 equivalents per mole of rhenium) is recommended to ensure complete reaction.

  • Slowly add the ethanolic solution of ethylenediamine to the aqueous solution of K₂[ReOCl₅] with constant stirring. The addition should be performed at room temperature.

  • Upon addition of the ethylenediamine, a color change should be observed, and a precipitate will begin to form.

  • Continue stirring the reaction mixture for 1-2 hours to ensure the reaction goes to completion.

  • Collect the resulting solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid sequentially with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the final product, trans-[ReO₂(en)₂]Cl, in a desiccator over a suitable drying agent.

Causality of Experimental Choices:

  • The use of a slight excess of ethylenediamine drives the equilibrium towards the formation of the more stable bis(ethylenediamine) complex.

  • The sequential washing with ethanol and diethyl ether ensures a pure product, as the desired complex has limited solubility in these organic solvents, while potential impurities are more soluble.

Elucidation of the Coordination Geometry

The central rhenium atom exhibits a distorted octahedral geometry.[1] The two oxo ligands occupy the apical positions, resulting in a linear O=Re=O moiety, which is characteristic of d² metal-dioxo complexes. The four nitrogen atoms from the two bidentate ethylenediamine ligands lie in the equatorial plane.[1] This arrangement leads to a trans configuration of the oxo ligands, which is the thermodynamically favored isomer.

Visualization of the Coordination Geometry

The coordination sphere of the trans-[ReO₂(en)₂]⁺ ion can be visualized as follows:

Coordination_Geometry Coordination geometry of trans-[ReO₂(en)₂]⁺ Re Re O1 O Re->O1 O2 O Re->O2 N1 N Re->N1 N2 N Re->N2 N3 N Re->N3 N4 N Re->N4 N1->N2 N3->N4

Caption: A diagram illustrating the distorted octahedral coordination geometry of the trans-bis(ethylenediamine)dioxorhenium(V) cation.

Quantitative Structural Data

The following table summarizes key bond lengths and angles for the analogous trans-bis(N,N-diethylethylenediamine)dioxorhenium(V) cation, which are expected to be very similar to those in the unsubstituted ethylenediamine complex.[1]

ParameterValue
Re=O Bond Length1.769(2) Å
Re-N Bond Lengths2.172(3) Å and 2.242(3) Å
N-Re-N Bite Angle80.25(11)°
O=Re=O Angle180° (by symmetry)

The short Re=O bond length is indicative of a strong multiple bond, a hallmark of oxo-complexes. The N-Re-N bite angle of less than 90° is a consequence of the geometric constraints imposed by the five-membered chelate ring formed by the ethylenediamine ligand.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of the synthesized complex and for probing its electronic structure.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is a powerful tool for identifying the characteristic vibrations of the [ReO₂(en)₂]⁺ ion. The most diagnostic feature in the IR spectrum of a trans-dioxorhenium(V) complex is the strong, sharp absorption band corresponding to the asymmetric O=Re=O stretching vibration (νₐₛ(O=Re=O)). This vibration is IR-active, while the symmetric stretch is IR-inactive due to the centrosymmetric nature of the trans-dioxo unit. For trans-dioxorhenium(V) complexes, this band typically appears in the range of 750-850 cm⁻¹. Other important vibrations include the N-H and C-H stretches from the ethylenediamine ligands.

Experimental Protocol: FT-IR Spectroscopy

  • Prepare a KBr pellet of the dried trans-[ReO₂(en)₂]Cl sample by grinding a small amount of the complex with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Alternatively, for a quicker analysis, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the strong νₐₛ(O=Re=O) band and the characteristic absorptions of the ethylenediamine ligand.

Electronic Absorption Spectroscopy (UV-Vis)

The electronic spectrum of trans-[ReO₂(en)₂]⁺ in solution provides insights into its d-orbital energy levels. The solution absorption spectrum of trans-[ReO₂(en)₂]⁺ exhibits two weak bands in the visible region.[2] These are assigned as d-d transitions to the lowest-energy triplet and singlet excited states.[2]

Experimental Protocol: UV-Vis Spectroscopy

  • Prepare a dilute solution of trans-[ReO₂(en)₂]Cl in a suitable solvent, such as water or methanol.

  • Record the absorption spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

  • Identify the characteristic low-energy d-d transitions in the visible region of the spectrum.

Luminescence Spectroscopy

At low temperatures, crystalline samples of trans-[ReO₂(en)₂]Cl exhibit luminescence.[2] The emission spectrum often shows well-resolved vibronic structure, which can provide information about the vibrational frequencies of the complex in its electronic excited state.[2]

Conclusion

The bis(ethylenediamine)dioxorhenium(V) ion, [ReO₂(en)₂]⁺, is a robust and well-characterized coordination complex. Its synthesis is straightforward, and its trans-dioxo, distorted octahedral geometry has been firmly established through X-ray crystallography of closely related analogues. Spectroscopic techniques, particularly FT-IR and UV-Vis, provide characteristic signatures that are invaluable for its identification and for understanding its electronic properties. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary for the synthesis and characterization of this important rhenium(V) complex, paving the way for its further exploration in various scientific and technological applications.

References

  • Engelbrecht, H. P., Otto, S., & Roodt, A. (1999). trans-Bis(N,N-diethylethylenediamine-N,N')dioxorhenium(V) chloride trihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 55(10), 1648-1650. [Link]

  • Reber, C. (2008). Absorption and luminescence spectroscopy of transition metal compounds: From coordination geometries to excited-state properties. Comments on Inorganic Chemistry, 29(1-2), 2-24. [Link]

Sources

Foundational

The Enduring Glow: A Technical Guide to the Photophysical Properties of Bis(ethylenediamine)dioxorhenium(V)

For Researchers, Scientists, and Drug Development Professionals In the landscape of metallodrug development and advanced molecular probes, transition metal complexes have garnered significant attention for their unique e...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metallodrug development and advanced molecular probes, transition metal complexes have garnered significant attention for their unique electronic and photophysical properties. Among these, rhenium(V) complexes, particularly those with the robust dioxo core, present a compelling case for exploration. This guide provides an in-depth examination of the photophysical characteristics of a cornerstone complex in this family: bis(ethylenediamine)dioxorhenium(V). We will delve into its synthesis, explore the nuances of its electronic transitions and excited-state dynamics, and discuss its potential applications, offering a scientifically rigorous perspective for researchers at the forefront of inorganic chemistry and drug discovery.

The Allure of the Dioxorhenium(V) Core: Stability and Luminescence

The [ReO₂]⁺ core, featuring a trans-dioxo configuration, is a hallmark of stability in rhenium(V) chemistry. This d² metal center, in a pseudo-octahedral geometry, provides a platform for intriguing photophysical behavior. The ethylenediamine (en) ligands, as simple yet effective bidentate chelators, complete the coordination sphere in trans-[ReO₂(en)₂]⁺, ensuring a stable and well-defined structure. It is this combination of a robust inorganic core and versatile organic ligands that opens the door to a rich photochemistry.

The luminescence of trans-dioxorhenium(V) complexes is a key feature, with these compounds often exhibiting visible emission at room temperature.[1] This luminescence is particularly sensitive to the electronic environment of the rhenium center and the nature of the surrounding ligands.

Synthesis of trans-Bis(ethylenediamine)dioxorhenium(V) Chloride: A Reproducible Protocol

A reliable synthetic route is paramount for the consistent study of any coordination complex. While various methods exist for the preparation of dioxorhenium(V) compounds, a common and effective approach involves the reduction of a higher oxidation state rhenium precursor in the presence of the desired ligands. The following protocol is adapted from established syntheses of similar dioxorhenium(V) complexes and provides a clear pathway to obtaining trans-[ReO₂(en)₂]Cl.[2]

Experimental Protocol: Synthesis of trans-[ReO₂(en)₂]Cl

Materials:

  • Potassium perrhenate (KReO₄)

  • Hydrochloric acid (HCl), concentrated

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethylenediamine (en)

  • Ethanol

  • Diethyl ether

Procedure:

  • Preparation of the Rhenium(V) Precursor: In a well-ventilated fume hood, dissolve potassium perrhenate in concentrated hydrochloric acid. To this solution, add a stoichiometric amount of tin(II) chloride dihydrate as a reducing agent. The solution should change color, indicating the reduction of Re(VII) to Re(V).

  • Ligand Addition: To the resulting Re(V) solution, slowly add an excess of ethylenediamine with constant stirring. A precipitate will begin to form.

  • Reaction and Isolation: Gently heat the reaction mixture to ensure complete complexation. After cooling to room temperature, collect the precipitate by vacuum filtration.

  • Purification: Wash the crude product with ethanol and diethyl ether to remove any unreacted starting materials and byproducts.

  • Recrystallization: For higher purity, the product can be recrystallized from a minimal amount of hot water, followed by slow cooling.

  • Drying: Dry the final product, orange-brown crystals of trans-[ReO₂(en)₂]Cl, under vacuum.

Causality in Experimental Choices: The use of SnCl₂ as a reducing agent is a common strategy in rhenium chemistry to access the +5 oxidation state from the more common +7 state of the perrhenate anion. The excess of ethylenediamine ensures the complete formation of the bis(ethylenediamine) complex. The choice of solvents for washing is based on the insolubility of the final product in these organic solvents, allowing for effective purification.

Unraveling the Electronic Structure and Photophysical Properties

The photophysical properties of trans-[ReO₂(en)₂]⁺ are governed by the electronic transitions within the d² rhenium center and the influence of the ligand field.

Electronic Absorption Spectroscopy

The UV-Visible absorption spectrum of trans-[ReO₂(en)₂]⁺ is characterized by transitions involving the d-orbitals of the rhenium center. In a simplified molecular orbital picture, the highest occupied molecular orbitals (HOMOs) are primarily of metal d-orbital character, while the lowest unoccupied molecular orbitals (LUMOs) are also metal-centered. The absorption bands observed are typically assigned to ligand-field (d-d) transitions. These transitions are formally Laporte-forbidden, which generally results in modest molar extinction coefficients. Resonance Raman spectroscopy on related trans-dioxorhenium(V)tetrapyridyl species has shown that excitation into the visible absorption bands leads to enhancement of the metal-oxo vibrational modes, consistent with ligand-field excitation inducing displacements in the O=Re=O coordinates.[3]

Luminescence and Excited-State Dynamics

trans-Dioxorhenium(V) complexes with ethylenediamine ligands are known to be luminescent.[1][4] The emission is typically a broad, structured band in the visible to near-infrared region. This luminescence originates from an excited state that is significantly influenced by the geometry of the complex.

Pressure-dependent luminescence studies have revealed that the emission spectra of trans-dioxo complexes of rhenium(V) with ethylenediamine ligands exhibit resolved vibronic structure corresponding to the symmetric O=Re=O stretching mode.[1][4] This indicates a strong coupling between the electronic transition and this particular vibrational mode. The shape and intensity distribution of these vibronic progressions are sensitive to pressure, which alters the energy differences between the ground and excited electronic states.[1][4]

The excited-state dynamics can be visualized using a Jablonski diagram. For a d² complex like trans-[ReO₂(en)₂]⁺, upon absorption of a photon, the molecule is promoted from the singlet ground state (S₀) to an excited singlet state (S₁). Due to the presence of the heavy rhenium atom, spin-orbit coupling is significant, facilitating efficient intersystem crossing (ISC) to a triplet excited state (T₁). Luminescence then occurs from this triplet state back to the singlet ground state, a process known as phosphorescence.

Diagram: Jablonski Diagram for trans-[ReO₂(en)₂]⁺

Jablonski cluster_S Singlet States cluster_T Triplet States S0 S₀ (Ground State) S1 S₁ S0->S1 Absorption (hν) S1->S0 Non-radiative decay T1 T₁ S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (hν') T1->S0 Non-radiative decay

Caption: Simplified Jablonski diagram for trans-[ReO₂(en)₂]⁺.

Quantitative Photophysical Data

While detailed quantitative photophysical data for trans-[ReO₂(en)₂]Cl is not extensively reported in readily accessible literature, data for related trans-dioxorhenium(V) complexes with other chelating ligands can provide valuable insights. For instance, trans-[ReO₂L₂]⁺ complexes, where L is a phosphine or arsine, exhibit room-temperature luminescence in acetonitrile.[5] The specific photophysical parameters are highly dependent on the ligand environment and the solvent.

ParameterDescriptionTypical Values for trans-Dioxorhenium(V) Complexes
λabs Wavelength of maximum absorptionVisible region (d-d transitions)
ε Molar extinction coefficient10² - 10³ M⁻¹cm⁻¹ (for d-d transitions)
λem Wavelength of maximum emissionVisible to Near-IR
Φem Photoluminescence quantum yieldVaries with ligand and solvent
τ Excited-state lifetimeMicrosecond (µs) range is common for phosphorescence

Table 1: General Photophysical Parameters for trans-Dioxorhenium(V) Complexes.

Experimental Workflows for Photophysical Characterization

To obtain the quantitative data presented in Table 1, specific experimental techniques are employed. The following outlines the workflows for key photophysical measurements.

Measurement of Photoluminescence Quantum Yield (PLQY)

The PLQY is a measure of the efficiency of the emission process. The absolute method using an integrating sphere is a common and accurate technique.[6][7]

Workflow: Absolute PLQY Measurement

  • Blank Measurement: A cuvette containing only the solvent is placed in the integrating sphere, and the spectrum of the excitation source is recorded.

  • Sample Measurement: The sample solution is placed in the integrating sphere, and the emission spectrum is recorded upon excitation at the same wavelength used for the blank.

  • Data Analysis: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The number of absorbed photons is determined by the difference in the integrated intensity of the excitation peak between the blank and sample measurements. The number of emitted photons is the integrated intensity of the sample's emission band.[6]

Diagram: Workflow for Absolute PLQY Measurement

PLQY_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_sample Prepare dilute solution of [ReO₂(en)₂]Cl measure_sample Record spectrum of sample in integrating sphere prep_sample->measure_sample prep_blank Prepare cuvette with pure solvent measure_blank Record spectrum of blank in integrating sphere prep_blank->measure_blank integrate_excitation Integrate excitation peaks (blank and sample) measure_blank->integrate_excitation measure_sample->integrate_excitation integrate_emission Integrate emission peak (sample) measure_sample->integrate_emission calculate_qy Calculate Quantum Yield integrate_excitation->calculate_qy integrate_emission->calculate_qy

Caption: Workflow for absolute photoluminescence quantum yield measurement.

Time-Resolved Photoluminescence Spectroscopy

This technique measures the decay of the luminescence intensity over time after pulsed excitation, providing the excited-state lifetime (τ). Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for this measurement.

Workflow: Time-Resolved Photoluminescence Measurement

  • Excitation: The sample is excited with a short pulse of light from a laser.

  • Detection: Emitted photons are detected by a sensitive single-photon detector.

  • Timing: The time difference between the excitation pulse and the detection of the emitted photon is measured.

  • Histogramming: This process is repeated many times, and the time differences are compiled into a histogram of photon counts versus time.

  • Analysis: The resulting decay curve is fitted to an exponential function to extract the excited-state lifetime(s).

Potential Applications in Drug Development and Beyond

The luminescent properties of trans-[ReO₂(en)₂]⁺ and related complexes make them promising candidates for a variety of applications, particularly in the biomedical field.

  • Bioimaging: The long-lived phosphorescence of rhenium complexes can be advantageous for time-gated imaging, which helps to reduce background fluorescence from biological samples. The emission in the visible to near-IR region is also beneficial for deeper tissue penetration.

  • Photosensitizers: Upon excitation, these complexes can transfer energy to molecular oxygen to generate singlet oxygen (¹O₂), a reactive oxygen species that can be utilized in photodynamic therapy (PDT) for the treatment of cancer and other diseases.

  • Sensing: The sensitivity of the luminescence to the local environment can be exploited for the development of sensors for ions, small molecules, and biomolecules.

Future Outlook

The photophysical properties of bis(ethylenediamine)dioxorhenium(V) provide a solid foundation for the design of new functional molecules. Future research will likely focus on the strategic modification of the ethylenediamine ligands to tune the photophysical properties, enhance cellular uptake, and achieve targeted delivery to specific organelles or tissues. The exploration of this seemingly simple complex continues to offer exciting possibilities for the development of advanced diagnostics and therapeutics.

References

  • de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of external photoluminescence quantum efficiency.
  • AZoM. (2025, October 20). Understanding Photoluminescence Quantum Yield (PLQY) in Emissive Materials. Retrieved from [Link]

  • Grey, J. K., Butler, I. S., & Reber, C. (2002). Effect of Pressure on Coupled Electronic Ground and Excited States Determined from Luminescence Spectra of trans-Dioxorhenium(V) Complexes. Journal of the American Chemical Society, 124(39), 11776-11785.
  • Grey, J. K., Butler, I. S., & Reber, C. (2016). Effect of Pressure on Coupled Electronic Ground and Excited States Determined from Luminescence Spectra of trans-Dioxorhenium(V) Complexes. ACS Publications. [Link]

  • Engelbrecht, H. P., Otto, S., & Roodt, A. (1999). trans-Bis(N,N-diethylethylenediamine-N,N')dioxorhenium(V) chloride trihydrate.
  • Yam, V. W. W., Tam, K. K., Cheng, M. C., Peng, S. M., & Wang, Y. (1995). Syntheses, spectroscopy and X-ray crystal structures of luminescent nitrido- and trans-dioxo-rhenium(V) complexes of phosphines and arsines. Journal of the Chemical Society, Dalton Transactions, (23), 3853-3859.
  • Hupp, J. T., & Meyer, T. J. (1987). Resonance Raman spectroscopic studies of trans-dioxorhenium(V) tetrapyridyl species. Inorganic Chemistry, 26(14), 2332-2334.

Sources

Exploratory

Fundamental Coordination Chemistry of Bis(ethylenediamine)dioxorhenium(V)

A Comprehensive Technical Guide for Researchers and Application Scientists Executive Summary The coordination chemistry of high-valent rhenium is a cornerstone of modern inorganic chemistry, particularly in the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Researchers and Application Scientists

Executive Summary

The coordination chemistry of high-valent rhenium is a cornerstone of modern inorganic chemistry, particularly in the development of targeted radiopharmaceuticals. Among these, the bis(ethylenediamine)dioxorhenium(V) cation, trans−[ReO2​(en)2​]+ , serves as the quintessential model for d2 trans-dioxo systems. Its robust thermodynamic stability, well-defined proton-coupled electron transfer (PCET) behavior, and predictable structural metrics make it an indispensable scaffold for both fundamental mechanistic studies and applied therapeutic development using 186Re and 188Re isotopes[1].

This whitepaper provides an in-depth analysis of the structural paradigms, synthetic methodologies, and physicochemical properties of trans−[ReO2​(en)2​]+ , designed to equip scientists with field-proven protocols and theoretical grounding.

Structural and Electronic Paradigms

The trans−[ReO2​(en)2​]+ complex features a central Re(V) ion coordinated by two bidentate ethylenediamine (en) ligands in the equatorial plane and two oxo ligands in the axial positions.

Electronic Configuration and Causality

The Re(V) center possesses a d2 electronic configuration. In an octahedral ligand field, the strong π -donor ability of the two oxo ligands induces a massive tetragonal distortion. This distortion splits the t2g​ orbital set, significantly lowering the energy of the dxy​ orbital relative to the dxz​ and dyz​ orbitals (which are destabilized by π -antibonding interactions with the oxo ligands). Consequently, both d-electrons pair up in the dxy​ orbital, rendering the complex strictly diamagnetic ( S=0 ). This trans-dioxo arrangement is thermodynamically mandated to minimize π -electron repulsion, explaining why cis-dioxo configurations are virtually non-existent for d2 Re(V) without highly constrained tetradentate ligands[2].

Quantitative Structural Metrics

Crystallographic analyses of trans−[ReO2​(en)2​]+ salts confirm a nearly perfectly linear O=Re=O core. The structural data is summarized below:

PropertyValue / CharacteristicDiagnostic Significance
Re=O Bond Length 1.761(7) Å - 1.769(7) ÅIndicates strong multiple bond character (bond order ~2.5 to 3)[2].
Re-N Bond Length ~2.16 ÅTypical for amine σ -donors in high-valent Re complexes.
O-Re-O Angle ~180°Confirms the trans-geometry driven by π -bonding optimization.
IR νas​(Re=O) 815 - 825 cm −1 Fingerprint asymmetric stretch confirming the trans-dioxo core[3].
UV-Vis λmax​ ~250 nm, ~300 nm (sh)Dominated by Ligand-to-Metal Charge Transfer (LMCT) bands[3].
Synthetic Methodology: The Brewer & Gray Protocol

Direct reduction of perrhenate ( ReO4−​ ) in the presence of aliphatic amines often yields intractable mixtures or requires harsh reducing agents that can degrade the ligand. To ensure high purity and yield, the optimal synthetic route leverages [ReO2​I(PPh3​)2​] as a highly crystalline, pre-reduced Re(V) synthon[4].

Causality of the Reaction Design

This synthesis relies on thermodynamically driven ligand exchange. Ethylenediamine, a potent bidentate σ -donor, readily displaces the monodentate triphenylphosphine and iodide ligands. This displacement is driven by the chelate effect and the insolubility of the resulting cationic complex in ethereal solvents, pushing the equilibrium entirely to the right.

SynthesisWorkflow A [ReO2I(PPh3)2] Precursor B Ethylenediamine (en) Ligand Substitution A->B MeOH/Et2O Room Temp, 15 min C trans-[ReO2(en)2]I Crude Product B->C Precipitation D Recrystallization (Ethanol/Water) C->D Purification E Pure trans-[ReO2(en)2]+ Yield > 90% D->E Isolation

Synthetic workflow for trans-[ReO2(en)2]I via ligand exchange (Brewer & Gray, 1989).

Step-by-Step Experimental Protocol

This protocol is a self-validating system; the physical state changes provide immediate feedback on reaction progress[4].

  • Precursor Preparation : Suspend 1.20 g (1.40 mmol) of [ReO2​I(PPh3​)2​] in a 120 mL solvent matrix of methanol and diethyl ether (1:1, v/v). Note: The precursor is sparingly soluble, resulting in a slurry.

  • Ligand Addition : Add a vast excess of ethylenediamine (~4 mL, ~60 mmol) dropwise to the stirring suspension at room temperature.

  • Self-Validating Reaction Monitoring : Stir the mixture for 15 to 30 minutes. The reaction is complete when the initial bulky suspension transforms into a fine, pale brown/yellow microcrystalline precipitate. The displacement of lipophilic PPh3​ by hydrophilic ethylenediamine causes the immediate precipitation of trans−[ReO2​(en)2​]I [3]. A lack of precipitation indicates incomplete phosphine dissociation, remediable by adding 10-20 mL of additional diethyl ether.

  • Isolation : Filter the solid under vacuum. Wash sequentially with cold ethanol (3 x 5 mL) and diethyl ether (2 x 5 mL) to remove displaced triphenylphosphine and unreacted amine.

  • Purification : Recrystallize the crude product from a hot mixture of ethanol and water (2:1, v/v) to yield X-ray quality crystals. Expected yield: 85-90%.

Acid-Base Chemistry and PCET Dynamics

The oxo ligands of the trans−[ReO2​]+ core are weakly basic. In aqueous media, the complex undergoes Proton-Coupled Electron Transfer (PCET) and distinct acid-base equilibria. Understanding these equilibria is critical when formulating Re-based radiopharmaceuticals, as protonation alters the overall charge, lipophilicity, and biodistribution of the complex.

PCET_Equilibria ReV_dioxo trans-[ReO2(en)2]+ (Re=O: ~1.76 Å) ReV_oxohydroxo trans-[ReO(OH)(en)2]2+ (Protonated) ReV_dioxo->ReV_oxohydroxo +H+ ReV_oxohydroxo->ReV_dioxo -H+ ReV_dihydroxo trans-[Re(OH)2(en)2]3+ (Diprotanated) ReV_oxohydroxo->ReV_dihydroxo +H+ (Strong Acid) ReV_dihydroxo->ReV_oxohydroxo -H+

Acid-base protonation equilibria of the trans-dioxorhenium(V) core in aqueous media.

Upon protonation to the oxo-hydroxo species [ReO(OH)(en)2​]2+ , the Re-O(H) bond lengthens significantly, reducing the π -donation from that oxygen and slightly strengthening the remaining Re=O bond. This dynamic is observable via cyclic voltammetry, where the Re(V)/Re(VI) redox couple shifts anodically as pH decreases, demonstrating classic Nernstian PCET behavior.

Radiopharmaceutical Implications

The fundamental chemistry of trans−[ReO2​(en)2​]+ directly translates to the clinic. Rhenium-186 ( t1/2​=90 h) and Rhenium-188 ( t1/2​=17 h) are potent β− -emitters used in targeted radionuclide therapy[1]. The trans−[ReO2​]+ core is highly resistant to in vivo demetallation. By substituting the simple ethylenediamine with functionalized derivatives (e.g., N-alkylated ethylenediamines linked to peptides or antibodies), researchers can create highly stable, targeted radiotracers. The rigorous understanding of the d2 dioxo core's stability ensures that the radioactive payload remains securely chelated during circulation and tumor localization.

References
  • Brewer, J. C., & Gray, H. B. (1989). Efficient syntheses of dioxorhenium(V) complexes. Inorganic Chemistry, 28(17), 3334-3336. URL:[Link]

  • Paulo, A., et al. (2001). Synthesis, characterization and solution chemistry of new Re(V) dioxo complexes. Inorganica Chimica Acta. URL:[Link]

  • Zhang, L., et al. (2017). cis-Dioxorhenium(V/VI) Complexes Supported by Neutral Tetradentate N4 Ligands. Synthesis, Characterization, and Spectroscopy. Inorganic Chemistry, 56(24), 15041-15052. URL:[Link]

  • Gerber, T. I. A., et al. (2004). Solid-state and theoretical structural study on trans-[ReO2(Eten)2]CF3SO3·LiCF3SO3. Comptes Rendus Chimie, 7(1), 59-64. URL:[Link]

  • Institute of Radiopharmacy. (2005). Annual Report - Forschungszentrum Rossendorf. HZDR. URL:[Link]

Sources

Foundational

Unveiling the Photophysics of the trans-Bis(ethylenediamine)dioxorhenium(V) Core: A Comprehensive Guide to UV-Vis Absorption and Excited-State Dynamics

Executive Summary The trans-bis(ethylenediamine)dioxorhenium(V) cation, commonly denoted as trans-[ReO₂(en)₂]⁺, serves as a quintessential model system for understanding the photophysics, electronic structure, and excite...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The trans-bis(ethylenediamine)dioxorhenium(V) cation, commonly denoted as trans-[ReO₂(en)₂]⁺, serves as a quintessential model system for understanding the photophysics, electronic structure, and excited-state dynamics of d2 metal-oxo complexes. This technical guide provides an in-depth analysis of its UV-Vis absorption characteristics, bridging the gap between fundamental molecular orbital theory and advanced cryogenic spectroscopic techniques. Designed for researchers in photochemistry and radiopharmaceutical development, this whitepaper establishes self-validating protocols for isolating and characterizing the unique spectral signatures of the trans-dioxorhenium(V) core.

Structural and Electronic Foundations

To understand the UV-Vis absorption spectrum of trans-[ReO₂(en)₂]⁺, one must first deconstruct its electronic architecture. Rhenium(V) possesses a d2 electron configuration. In a trans-dioxo environment, the molecule approximates D4h​ symmetry.

Mechanistic Causality of d -Orbital Splitting: The two axial oxo ligands ( O2− ) act as powerful π -donors. This strong π -donation along the z-axis severely destabilizes the metal dxz​ and dyz​ orbitals, pushing them high in energy to become π∗ antibonding orbitals. Conversely, the dxy​ orbital lies in the equatorial plane (coordinated by the nitrogen atoms of the ethylenediamine ligands) and remains essentially non-bonding with respect to the oxo ligands. Consequently, the dxy​ orbital becomes the Highest Occupied Molecular Orbital (HOMO), housing both d electrons in a singlet ground state ( 1A1g​ ).

The lowest-energy electronic transitions observed in the UV-Vis spectrum correspond to the excitation of an electron from the non-bonding dxy​ orbital into the π∗

dxz​ or dyz​ orbitals, generating 3Eg​ (triplet) and 1Eg​ (singlet) excited states[1].

MO_Splitting D Free Re(V) d-orbitals (Spherical) Oh Octahedral Field (eg, t2g) D->Oh D4h Tetragonal Distortion (D4h) trans-Dioxo Core Oh->D4h Singlet Ground State (1A1g) (dxy)2 D4h->Singlet Ground State Triplet Excited State (3Eg) (dxy)1 (dxz/dyz)1 Singlet->Triplet Spin-Forbidden (Weak UV-Vis) SingletExc Excited State (1Eg) (dxy)1 (dxz/dyz)1 Singlet->SingletExc Spin-Allowed (Stronger UV-Vis)

Fig 1. Ligand field splitting and electronic transitions in the D4h trans-dioxorhenium(V) core.

UV-Vis Absorption Spectroscopic Signatures

Solution-Phase Dynamics

In aqueous or methanolic solutions at room temperature, the UV-Vis absorption spectrum of trans-[ReO₂(en)₂]⁺ is characterized by two weak, broad bands in the visible wavelength range[1]. These bands are assigned to the d−d transitions mentioned above. Because these transitions are Laporte-forbidden (and the lowest energy transition is also spin-forbidden), their molar absorptivities ( ϵ ) are exceptionally low, typically registering below 100 M⁻¹ cm⁻¹.

Cryogenic Solid-State Spectroscopy and Vibronic Coupling

Room-temperature solution spectra suffer from inhomogeneous line broadening due to the thermal population of low-frequency phonon modes, which obscures fine structural details. To bypass this, researchers utilize cryogenic single-crystal spectroscopy.

When a crystal of trans-[ReO₂(en)₂]Cl is cooled to 15 K, the broad absorption bands resolve into a distinct vibronic progression[1]. This progression is a direct manifestation of the molecule's structural distortion upon photoexcitation. Because the excited electron enters a π∗ orbital that is antibonding with respect to the Re=O bond, the Re=O bond order decreases. This causes the Re=O bonds to lengthen in the excited state, lowering the symmetric stretching frequency compared to the ground state[1]. The spacing between the resolved peaks in the 15 K UV-Vis spectrum directly correlates to this excited-state vibrational frequency.

Quantitative Spectral Parameters

To contextualize the optical properties of the trans-[ReO₂(en)₂]⁺ core, it is critical to compare it against functionalized derivatives and its cis-dioxo counterparts. Cis-dioxo complexes lack the inversion center of the trans isomers, relaxing the Laporte selection rules and resulting in significantly higher molar absorptivities[2].

ComplexGeometryUV-Vis Absorption Maxima (nm)Molar Absorptivity ( ϵ , M⁻¹ cm⁻¹)Ground-State IR ν (Re=O) (cm⁻¹)
trans-[ReO₂(en)₂]Cl trans ( D4h​ )~400–450 ( d−d )< 100~780–800
trans-[ReO₂(Eten)₂]CF₃SO₃ trans ( D4h​ )43525798
cis-₂ cis ( C2v​ )591, 34077, 2270910–930, 880–890

(Data synthesized from references[2] and. "Eten" denotes N-ethylethylenediamine; "pyxn" denotes a tetradentate N4 ligand.)

Self-Validating Experimental Protocol

To ensure absolute scientific integrity when acquiring the UV-Vis spectrum of trans-[ReO₂(en)₂]⁺, researchers must employ a self-validating workflow. The primary risk in this analysis is trace contamination by cis-dioxo isomers, whose high molar absorptivities can easily overshadow the weak trans absorption bands.

Phase 1: Synthesis and Isomeric Validation
  • Step 1: Synthesis. React potassium perrhenate (KReO₄) with an excess of ethylenediamine in the presence of a reducing agent (e.g., NaBH₄) in aqueous media. Acidify with HCl to precipitate trans-[ReO₂(en)₂]Cl.

  • Step 2: Self-Validation via FT-IR. Before any UV-Vis analysis, acquire an FT-IR spectrum of the solid product.

  • Causality Check: The trans-[ReO₂]⁺ core strictly exhibits an asymmetric Re=O stretch at approximately 780–800 cm⁻¹[2]. If any bands are detected in the 880–930 cm⁻¹ region, cis-isomer contamination is present[2]. The sample must be recrystallized until the cis bands are completely eliminated.

Phase 2: Cryogenic Spectroscopic Acquisition
  • Step 3: Crystal Growth. Grow optical-quality single crystals via slow, dark evaporation of an aqueous solution of the validated trans-[ReO₂(en)₂]Cl salt.

  • Step 4: Cryogenic Mounting. Mount a defect-free single crystal onto the copper cold finger of a closed-cycle helium cryostat using highly conductive thermal grease. Evacuate the chamber to < 10⁻⁵ Torr to prevent ice condensation.

  • Step 5: Thermal Stabilization. Cool the system to 15 K.

  • Causality Check: Cooling to 15 K is mandatory to freeze out low-frequency lattice vibrations, thereby narrowing the absorption line widths enough to resolve the Re=O vibronic progression[1].

  • Step 6: Acquisition & Franck-Condon Analysis. Acquire the absorption spectrum using a high-resolution spectrophotometer. Extract the energy intervals between the vibronic peaks to calculate the excited-state Re=O symmetric stretching frequency.

Spectro_Workflow A Synthesis & IR Validation Confirm ν(Re=O) at ~780-800 cm⁻¹ B Optical-Quality Crystal Growth Slow evaporation in dark A->B Isomer Purity Confirmed C Cryogenic Mounting Closed-cycle He cryostat (15 K) B->C Select Defect-Free Crystal D High-Res UV-Vis Acquisition Capture vibronic progressions C->D Thermal Stabilization E Franck-Condon Analysis Extract excited-state distortions D->E Spectral Data Processing

Fig 2. Self-validating workflow for cryogenic UV-Vis spectroscopy of trans-[ReO2(en)2]Cl.

Conclusion

The UV-Vis absorption spectrum of trans-[ReO₂(en)₂]⁺ is a direct read-out of its highly symmetric, tetragonally distorted d2 electronic structure. By enforcing rigorous FT-IR isomeric validation and utilizing cryogenic single-crystal spectroscopy, researchers can bypass the limitations of weak, symmetry-forbidden transitions to extract precise excited-state geometric data. This methodological rigor remains the gold standard for investigating transition metal-oxo photophysics.

References

  • Source: ResearchGate (C. Reber)
  • cis-Dioxorhenium(V/VI) Complexes Supported by Neutral Tetradentate N4 Ligands.
  • Solid-state and theoretical structural study on trans-[ReO₂(Eten)

Sources

Protocols & Analytical Methods

Method

Application Note: Cyclic Voltammetry of Bis(ethylenediamine)dioxorhenium(V) Complexes

Executive Summary The electrochemical characterization of transition metal dioxo complexes is a cornerstone of modern inorganic chemistry, with profound implications for radiopharmaceutical development (e.g., 186/188Re t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The electrochemical characterization of transition metal dioxo complexes is a cornerstone of modern inorganic chemistry, with profound implications for radiopharmaceutical development (e.g., 186/188Re therapeutics) and catalytic energy conversion. The trans-[ReV(O)2​(en)2​]+ complex (where en = ethylenediamine) serves as a premier model system for studying Proton-Coupled Electron Transfer (PCET).

This application note provides researchers and drug development professionals with authoritative, step-by-step protocols for executing and interpreting the cyclic voltammetry (CV) of bis(ethylenediamine)dioxorhenium(V) complexes in both aqueous and non-aqueous media.

Mechanistic Causality: The Electrochemistry of d2 Rhenium Dioxo Systems

To successfully design an electrochemical experiment, one must first understand the electronic structure of the analyte. Rhenium(V) in a trans-dioxo geometry is a d2 system. The coordination sphere is highly stabilized by the strong π -donor ability of the two mutually trans oxo ligands[1].

The Aprotic vs. Aqueous Dichotomy

The electrochemical behavior of [ReV(O)2​(en)2​]+ is drastically dictated by the availability of protons in the solvent:

  • Non-Aqueous (Aprotic) Reduction : When [ReV(O)2​(en)2​]+ is reduced to Re(IV) ( d3 ) in an aprotic solvent like acetonitrile, the added electron populates a π∗ antibonding orbital. This drastically increases the electron density and basicity of the terminal oxo ligands. Without a proton source to stabilize this charge, the resulting species is highly reactive, leading to rapid following chemical reactions (an EC mechanism). Consequently, the Re(V)/Re(IV) reduction wave in aprotic media is typically highly irreversible and occurs at very negative potentials[2][3].

  • Aqueous PCET Reduction : In aqueous media, the extreme basicity of the transient Re(IV) dioxo species drives immediate protonation. The reduction becomes a 1-electron, 1-proton PCET process, yielding [ReIV(O)(OH)(en)2​]2+ . This thermodynamic stabilization shifts the reduction potential positively and often renders the wave quasi-reversible[2].

  • Oxidation to Re(VI) : The extraction of an electron to form the d1 Re(VI) species does not drastically alter the proton demand of the oxo ligands. Thus, the Re(V)/Re(VI) couple is frequently observed as a reversible, one-electron process in non-aqueous media[3].

PCET_Mechanism ReV trans-[Re(V)O2(en)2]+ (d2, Stable Starting Material) ReIV_unprot [Re(IV)O2(en)2] (Transient, Highly Basic) ReV->ReIV_unprot + e- (Aprotic Media) ReIV_prot [Re(IV)O(OH)(en)2]+ (Protonated Intermediate) ReV->ReIV_prot + e-, + H+ (Aqueous PCET) ReIV_unprot->ReIV_prot + H+ (Fast Chemical Step) ReIII_prot [Re(III)O(OH2)(en)2]+ (Further Reduction) ReIV_prot->ReIII_prot + e-, + H+ (Aqueous PCET)

PCET mechanistic pathway for Rhenium(V) dioxo complexes during electrochemical reduction.

Experimental Protocols

Protocol A: Aqueous PCET Cyclic Voltammetry (Pourbaix Analysis)

This protocol is designed to map the pH-dependence of the Re(V)/Re(IV) redox couple.

Materials:

  • Working Electrode (WE): Glassy Carbon (GC), 3 mm diameter.

  • Counter Electrode (CE): Platinum wire.

  • Reference Electrode (RE): Ag/AgCl (3 M KCl).

  • Electrolyte: Britton-Robinson buffer (allows continuous pH adjustment from 2 to 12 while maintaining constant ionic strength).

Step-by-Step Procedure:

  • Electrode Preparation: Polish the GC electrode using 0.05 µm alumina slurry on a microcloth pad in a figure-eight motion for 60 seconds. Rinse thoroughly with Milli-Q water and sonicate in water for 2 minutes to remove residual alumina. Causality: Re(IV) and Re(III) species are prone to precipitating and fouling the electrode surface. A pristine surface is mandatory for accurate diffusion-controlled kinetics.

  • Analyte Preparation: Dissolve trans-[Re(O)2​(en)2​]Cl to a final concentration of 1.0 mM in 10 mL of the chosen Britton-Robinson buffer.

  • Deoxygenation: Purge the solution with high-purity Argon or N2​ for 15 minutes prior to measurement. Maintain a blanket of inert gas over the solution during the scan. Causality: Dissolved oxygen reduces at ~ -0.4 V to -0.6 V vs Ag/AgCl, which will completely mask the Re(V)/Re(IV) PCET wave.

  • Execution: Set the potentiostat to scan from +0.8 V to -1.0 V vs Ag/AgCl at a scan rate of 100 mV/s.

  • pH Titration: Adjust the pH of the solution using 1 M NaOH or HCl. Record a CV at each pH unit. Plot E1/2​ vs. pH to generate a Pourbaix diagram. A slope of approximately -59 mV/pH unit confirms a 1e−/1H+ transfer.

Protocol B: Non-Aqueous Redox Characterization

This protocol isolates the pure electron-transfer thermodynamics without proton interference.

Materials:

  • Solvent: Anhydrous Acetonitrile (MeCN), stored over 3Å molecular sieves.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ), recrystallized and dried.

  • Reference Electrode: Non-aqueous Ag/Ag+ (0.01 M AgNO3​ in MeCN).

Step-by-Step Procedure:

  • Cell Assembly: Assemble the cell inside an argon-filled glovebox to ensure strictly anhydrous conditions.

  • Analyte Preparation: Dissolve the Re(V) complex to 1.0 mM in the MeCN/TBAPF6​ electrolyte.

  • Execution (Oxidation): Scan anodically from Open Circuit Potential (OCP) to +1.2 V to observe the Re(V) Re(VI) oxidation[3].

  • Execution (Reduction): In a fresh scan, sweep cathodically from OCP to -2.0 V to observe the irreversible Re(V) Re(IV) reduction[3].

  • Referencing: Add 1.0 mM Ferrocene (Fc) at the end of the experiment as an internal standard. Report all potentials relative to the Fc/Fc+ couple.

CV_Workflow Prep 1. Analyte Preparation (1-5 mM Re complex, 0.1 M electrolyte) Purge 2. Deoxygenation (Argon/N2 purge for 15 min) Prep->Purge Setup 3. Cell Assembly (GC Working, Pt Counter, Ag/Ag+ or Ag/AgCl Ref) Purge->Setup Run 4. CV Execution (Scan rates: 10-500 mV/s) Setup->Run Analyze 5. Data Analysis (Extract E_pc, E_pa, calculate E_1/2) Run->Analyze

Step-by-step workflow for the cyclic voltammetry of bis(ethylenediamine)dioxorhenium(V).

Quantitative Data Summary

The following table summarizes the expected electrochemical parameters for trans-dioxorhenium(V) complexes based on authoritative literature[2][3][4].

Redox CoupleSolvent / ElectrolytePotential ( E1/2​ or Epc​ )ReversibilityMechanistic Note
ReVI/ReV MeCN / 0.1 M TBAPF6​ +0.39 to +0.49 V (vs SCE)Reversible 1e− oxidation, no proton transfer involved[3].
ReV/ReIV MeCN / 0.1 M TBAPF6​ -1.21 to -1.74 V (vs SCE)IrreversibleHighly basic ReIV=O intermediate undergoes rapid chemical decay[3].
ReV/ReIV Aqueous (pH 2.0)~ -0.10 V (vs Ag/AgCl)Quasi-reversible 1e−/1H+ PCET to form [ReIVO(OH)(en)2​]2+ [2].
ReV/ReIV Aqueous (pH 7.0)~ -0.40 V (vs Ag/AgCl)IrreversiblePotential shifts cathodically by approx. -59 mV per pH unit.

Field-Proven Troubleshooting & Expert Insights

  • Electrode Fouling (The "Shrinking Wave" Phenomenon): If successive CV scans show a continuous decrease in peak current ( ip​ ), the reduced Re(IV) or Re(III) species is likely precipitating onto the Glassy Carbon electrode. Solution: You must physically polish the electrode between every single scan. Do not rely on electrochemical cleaning sweeps.

  • Uncompensated Resistance ( iR drop): In non-aqueous media (MeCN), the solution resistance is significantly higher than in water. This can artificially widen the peak-to-peak separation ( ΔEp​ ) of the Re(V)/Re(VI) couple, making a reversible wave look quasi-reversible. Solution: Utilize the positive feedback iR compensation feature on your potentiostat, typically compensating for 85% of the measured uncompensated resistance.

  • Scan Rate Dependence in PCET: If the chemical protonation step (the "C" in the EC mechanism) is relatively slow, increasing the scan rate ( >500 mV/s ) may outrun the protonation, allowing you to observe the purely electrochemical, unprotonated ReV/ReIV couple before it reacts.

References

  • Title: Lewis Acid Trifluoroboron Coordination to trans-Dioxorhenium(V)
  • Source: acs.
  • Title: Rhenium(V) Dioxo Complexes with Dihydrobis(pyrazolyl)
  • Title: cis-Dioxorhenium(V/VI) Complexes Supported by Neutral Tetradentate N4 Ligands.

Sources

Application

Application Notes &amp; Protocols: NMR Spectroscopy of Bis(ethylenediamine)dioxorhenium(V) Complexes

Abstract: This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of the trans-bis(ethylenediamine)dioxorhenium(V) cation, [ReO₂(en)₂]⁺. Rhenium(V) complexes are of sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of the trans-bis(ethylenediamine)dioxorhenium(V) cation, [ReO₂(en)₂]⁺. Rhenium(V) complexes are of significant interest in radiopharmaceutical development and catalysis. Accurate structural and purity assessment is critical, and NMR spectroscopy is a primary analytical tool for this purpose. As a d² metal complex, [ReO₂(en)₂]⁺ is diamagnetic and thus yields sharp, well-resolved NMR spectra suitable for detailed structural elucidation. This guide outlines field-proven protocols for sample preparation, data acquisition for ¹H and ¹³C nuclei, and principles of spectral interpretation. It is intended for researchers, scientists, and drug development professionals requiring robust characterization of this and similar coordination complexes.

Foundational Principles: Why NMR Works for [ReO₂(en)₂]⁺

Before detailing the experimental protocols, it is crucial to understand the physicochemical properties of the trans-[ReO₂(en)₂]⁺ cation that make it an ideal candidate for NMR spectroscopy.

  • Electronic Configuration and Magnetism: Rhenium(V) possesses a d² electronic configuration. In the strong ligand field created by the two oxo and two ethylenediamine ligands, these two d-electrons are paired in a low-spin state. This results in a diamagnetic complex. Diamagnetism is a prerequisite for high-resolution NMR, as paramagnetic centers cause significant line broadening and large, unpredictable chemical shifts, rendering spectra difficult to interpret.[1][2]

  • Molecular Symmetry: The trans isomer of [ReO₂(en)₂]⁺ possesses a high degree of symmetry (D₂h point group). This symmetry dictates that the two ethylenediamine ligands are chemically equivalent. Furthermore, within each ligand, the two methylene carbons (-CH₂) are equivalent, and their respective pairs of protons are also equivalent. This molecular symmetry simplifies the expected NMR spectrum, making assignment more straightforward. A departure from this expected simplicity can indicate the presence of impurities, geometric isomers (cis), or decomposition.

Core Experimental Protocols

This section provides detailed, step-by-step methodologies for acquiring high-quality NMR spectra of bis(ethylenediamine)dioxorhenium(V) chloride.

Sample Preparation: The Key to Quality Data

The quality of your NMR spectrum is fundamentally dependent on proper sample preparation. The goal is to create a dilute, homogeneous solution of the analyte in a deuterated solvent with an appropriate chemical shift reference.

Protocol 1: NMR Sample Preparation

  • Analyte Purity: Ensure the [ReO₂(en)₂]Cl sample is of high purity and has been thoroughly dried to remove residual organic solvents or water, which would otherwise appear as large signals in the ¹H NMR spectrum.

  • Solvent Selection: The choice of a deuterated solvent is critical and depends on the solubility of the complex salt. Deuterium oxide (D₂O) is the most common choice for the chloride salt of this complex. Dimethyl sulfoxide (DMSO-d₆) is an excellent alternative for many coordination complexes if solubility in D₂O is poor.[3] A summary of recommended solvents is provided in Table 1.

  • Concentration: Weigh approximately 5-10 mg of [ReO₂(en)₂]Cl for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Sonication may be required to fully dissolve the sample.[4]

  • Internal Standard: Add a small quantity of an appropriate internal reference standard. The standard provides a signal of known chemical shift (0.00 ppm) for accurate calibration of the spectrum.[5][6]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a clean, dry 5 mm NMR tube. Ensure no solid particles are transferred.

  • Quality Check: A well-prepared sample should be a clear, homogenous solution free of any precipitate or suspended material.

Table 1: Recommended NMR Solvents and Internal Standards

Solvent Abbreviation Rationale & Considerations ¹H Residual Signal (ppm) ¹³C Residual Signal (ppm) Recommended Standard
Deuterium Oxide D₂O Excellent for ionic salts like chlorides. Amine (-NH₂) protons will exchange with deuterium and become invisible. ~4.79 N/A TSP or DSS
Dimethyl Sulfoxide DMSO-d₆ High polarity, good for many coordination complexes. Amine protons may be observable. ~2.50 39.52 TMS

| Methanol-d₄ | CD₃OD | Good alternative polar solvent. Amine protons will exchange. | ~3.31 | 49.00 | TMS |

Data sourced from established literature values.[5][7][8]

¹H NMR Data Acquisition

The following protocol outlines standard parameters for acquiring a routine ¹H NMR spectrum on a 400 MHz spectrometer.

Protocol 2: ¹H NMR Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming of the magnetic field to maximize its homogeneity. This is a critical step for achieving sharp lines and high resolution.

  • Parameter Setup: Load standard 1D proton acquisition parameters and adjust as detailed in Table 2. The causality behind these choices is explained.

  • Acquisition: Acquire the Free Induction Decay (FID).

  • Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum manually or automatically. Perform baseline correction.

  • Calibration: Reference the spectrum by setting the internal standard's signal to 0.00 ppm (or the residual solvent peak to its known value if no standard is used).

Table 2: Typical ¹H NMR Acquisition Parameters (400 MHz)

Parameter Value Rationale & Justification (Expertise & Experience)
Pulse Program zg30 A standard 30° pulse experiment is sufficient for routine characterization and is faster than a 90° pulse, allowing for a shorter relaxation delay.
Spectral Width ~12 ppm A standard range for most organic and organometallic compounds. Center the spectrum at ~5 ppm.
Acquisition Time (AQ) ~3-4 s Ensures sufficient data points are collected for good digital resolution of the signals.
Relaxation Delay (D1) 2-5 s A delay is crucial to allow protons to return to equilibrium before the next pulse. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time.

| Number of Scans (NS) | 8-16 | Sufficient for achieving a good signal-to-noise ratio for a sample of this concentration. |

¹³C NMR Data Acquisition

The acquisition of a ¹³C spectrum requires more time due to the low natural abundance (1.1%) of the ¹³C isotope.

Protocol 3: ¹³C NMR Acquisition

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Parameter Setup: Load a standard proton-decoupled ¹³C acquisition experiment (e.g., zgpg30). Key parameters are:

    • Spectral Width: ~200 ppm (centered at ~100 ppm).

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 2 s (Quantitative accuracy is often less critical for routine ¹³C spectra).

    • Number of Scans (NS): 256 to 1024 scans, or more, may be needed to achieve an adequate signal-to-noise ratio.

  • Acquisition & Processing: Acquire and process the data as described for the ¹H spectrum, referencing to the internal standard or the solvent's carbon signal (Table 1).

Spectral Interpretation: From Data to Structure

Expected ¹H NMR Spectrum

For the symmetric trans-[ReO₂(en)₂]⁺ cation, the spectrum is expected to be simple.

  • -CH₂- Protons: All eight methylene protons are chemically equivalent due to the molecule's symmetry. They will appear as a single, sharp singlet in the ¹H NMR spectrum. Coordination to the electron-withdrawing rhenium center will deshield these protons compared to free ethylenediamine (which appears around 2.7 ppm). A chemical shift in the range of 3.0 - 3.5 ppm is expected.[3][9]

  • -NH₂ Protons: The eight amine protons are also chemically equivalent. Their signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange.

    • In D₂O , these protons will rapidly exchange with deuterium from the solvent. As a result, the -NH₂ signal will disappear from the spectrum.

    • In an aprotic solvent like DMSO-d₆ , the -NH₂ protons may be observable as a broad singlet, typically in the range of 4.0 - 5.5 ppm .[10]

Expected ¹³C NMR Spectrum
  • -CH₂- Carbons: Due to the symmetry of the trans isomer, the four methylene carbons are chemically equivalent. Therefore, a single signal is expected in the proton-decoupled ¹³C NMR spectrum. The expected chemical shift is in the range of 45 - 50 ppm .

Table 3: Summary of Expected NMR Data for trans-[ReO₂(en)₂]⁺

Nucleus Ligand Group Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
¹H -CH₂- 3.0 - 3.5 Singlet (s) All 8 protons are equivalent in the trans isomer.
¹H -NH₂- 4.0 - 5.5 (in DMSO-d₆) Broad Singlet (br s) Signal will be absent in D₂O due to H/D exchange.

| ¹³C | -CH₂- | 45 - 50 | Singlet (s) | All 4 carbons are equivalent in the trans isomer. |

Advanced Methods and Troubleshooting

  • Low Solubility: If the complex is poorly soluble, gentle heating or sonication can aid dissolution.[4] If problems persist, increasing the number of scans is the most effective way to improve the signal-to-noise ratio.

  • Confirming Assignments with 2D NMR: For unequivocal assignment, especially in the presence of impurities or isomers, two-dimensional (2D) NMR experiments are invaluable.[11][12]

    • COSY (Correlation Spectroscopy): Would show a correlation between the -NH₂ and -CH₂ protons if run in a non-exchanging solvent like DMSO-d₆.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a single cross-peak correlating the ¹H signal of the -CH₂- protons to the ¹³C signal of the -CH₂- carbons.

  • Purity Assessment: The presence of extra signals in either the ¹H or ¹³C spectrum indicates impurities. Common impurities include residual solvents or byproducts from the synthesis.[13] The appearance of more than one signal for the ethylenediamine ligand could suggest the presence of the cis isomer.

Visualization of the NMR Workflow

The entire process from sample acquisition to final data interpretation can be visualized as a logical workflow. This ensures that all critical steps are followed for obtaining reliable and reproducible results.

NMR_Workflow Figure 1. Standard Workflow for NMR Analysis of [ReO2(en)2]Cl cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Analysis & Reporting A Weigh Compound (5-10 mg ¹H, 20-30 mg ¹³C) B Select & Add Deuterated Solvent (0.6 mL) A->B C Add Internal Standard (e.g., TSP) B->C D Dissolve & Transfer to NMR Tube C->D E Insert Sample, Lock & Shim D->E Sample Ready F Acquire ¹H Spectrum (zg30, 16 scans) E->F G Acquire ¹³C Spectrum (zgpg30, 1024 scans) E->G H Fourier Transform (FID -> Spectrum) F->H G->H I Phase & Baseline Correction H->I J Calibrate Spectrum (Reference to 0 ppm) I->J K Assign Peaks (Chemical Shift, Multiplicity) J->K L Integrate Signals K->L M Assess Purity & Structure L->M N Generate Report M->N

Caption: A flowchart illustrating the key stages of NMR analysis for bis(ethylenediamine)dioxorhenium(V) chloride.

References

  • Boon, K. et al. (2016). Synthesis and characterization of novel rhenium(I) complexes towards potential biological imaging applications. Chemistry Central Journal. Available at: [Link]

  • Kojima, M. et al. (1992). Preparation and NMR Spectra of Hexacoordinate Co(III), Fe(II), and Fe(III) Complexes with N-Alkyl-Substituted Ethanediamine. Analytical Sciences. Available at: [Link]

  • Goud, B. et al. (2025). Rhenium(I) Complexes with 2-(1,2,4-Triazol-5-yl)-β-Carboline-Based Bidentate Luminophores and Neutral Co-Ligands: Towards Tunable Phosphorescence and Efficient Singlet Dioxygen Photoproduction. MDPI. Available at: [Link]

  • Fulmer, G. R. et al. (2021). NMR Data for Organometallics. Scribd. Available at: [Link]

  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. CaltechAUTHORS. Available at: [Link]

  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]

  • Trofimov, A. A. et al. (2026). Electronic structure and magnetic properties of rhenium complexes with an iminoxolene ligand: experimental and computational studies. Dalton Transactions. Available at: [Link]

  • Singh, H. B. et al. SYNTHESIS AND CHARACTERIZATION OF ETHYLENEDIAMINE COMPLEXES OF SOME ARYLTELLURIUM TRIHALIDES. TSI Journals. Available at: [Link]

  • Ashworth, I. W. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]

  • Trofimov, A. A. et al. (2025). Electronic Structure and Magnetic properties of Rhenium Complexes with Iminoxolene Ligand: Experimental and Computational Studies. ChemRxiv. Available at: [Link]

  • Garbacz, P. et al. (2023). How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. ACS Publications. Available at: [Link]

  • Sergienko, V. S. (2007). Specific features of the structures of d 2-Rhenium(V) monomeric octahedral oxo complexes: I. Structure of d 2-Re(V) mono-oxo compounds with halogen ligands trans-positioned to O(oxo) ligands. ResearchGate. Available at: [Link]

  • Anderson, B. L. et al. (2022). A Series of Rhenium(III)–Halide and –Chalcogenolate Complexes Supported by a Cp–BDI Ligand Set: Synthesis, Characterization, and an Analysis of Temperature-Independent Paramagnetism. eScholarship.org. Available at: [Link]

  • H NMR chemical shifts d/ppm of ethylene diamine NH 2 protons in 6-10 41. ResearchGate. Available at: [Link]

  • Wimperis, S. et al. (2012). Solid-state 13C and 59Co NMR spectroscopy of 13C-methylcobalt(iii) complexes with amine ligands. RSC Publishing. Available at: [Link]

  • Characterisation of Ruthenium – Rhenium Dinuclear Complexes using NMR and HPLC. (2014). Journal. Available at: [Link]

  • D'arc-da-Gama, C. A. et al. (2001). Rhenium(V) Dioxo Complexes with Dihydrobis(pyrazolyl)borates: Synthesis and Reactivity toward Electrophilic Substrates. ACS Publications. Available at: [Link]

  • Trofimov, A. A. et al. (2025). Electronic Structure and Magnetic properties of Rhenium Complexes with Iminoxolene Ligand: Experimental and Computational Studies. ChemRxiv. Available at: [Link]

  • Walton, M. A. et al. (2022). Line Shape Analysis of Dynamic NMR Spectra for Characterizing Coordination Sphere Rearrangements at a Chiral Rhenium Polyhydride. Monmouth University. Available at: [Link]

  • NMR Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Supporting Information. Wiley-VCH. Available at: [Link]

  • Bis(ethylenediamine)dioxorhenium(V) Chloride,CAS : 14587-92-9. E FORU. Available at: [Link]

  • Wolf, C. et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

  • NMR-Based Metabolomics. Pure. Available at: [Link]

  • Mandala, A. et al. (2021). Off-Resonance 13C-2H REDOR NMR for Site-Resolved Studies of Molecular Motion. PMC. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Bis(ethylenediamine)dioxorhenium(V) Chloride. AMERICAN ELEMENTS. Available at: [Link]

  • NMR Spectroscopy :: NMR Bibliography. Organic Chemistry Data. Available at: [Link]

  • Wang, Y. et al. (2024). Enhanced Electrochemical Oxygen Evolution Reaction Enabled by Ni Cavity-Arrayed Electrodes. ChemRxiv. Available at: [Link]

  • Rhenium oxide (ReO2). PubChem. Available at: [Link]

  • Lim, A. R. & Joo, Y. L. (2018). Cation dynamics by 1H and 13C MAS NMR in hybrid organic–inorganic (CH3CH2NH3)2CuCl4. RSC Publishing. Available at: [Link]

  • Srivastava, R. M. et al. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]

Sources

Method

Application Note: Single-Crystal X-ray Diffraction Analysis of Bis(ethylenediamine)dioxorhenium(V)

Executive Summary This application note provides a comprehensive, field-proven protocol for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of trans-bis(ethylenediamine)dioxorhenium(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, field-proven protocol for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of trans-bis(ethylenediamine)dioxorhenium(V) chloride, [ReO2(en)2]Cl. For drug development professionals and radiochemists, macroscopic Rhenium(V) complexes serve as critical, non-radioactive structural surrogates for Technetium-99m (Tc-99m) radiopharmaceuticals. By mastering the crystallographic characterization of this classic d2 trans-dioxo system, researchers can establish reliable structural benchmarks for next-generation targeted radiotherapeutics.

Mechanistic Insights & Radiopharmaceutical Relevance

The structural chemistry of [ReO2(en)2]Cl is dictated by the electronic demands of the Re(V) center. The d2 electronic configuration strongly favors a trans-dioxo geometry.

The Causality of the Trans Effect: The strong π -donating character of the two axial oxo ligands stabilizes the metal dxy​ orbital while heavily destabilizing the dxz​ and dyz​ orbitals. This electronic arrangement enforces a nearly perfect linear O=Re=O core[1]. The ethylenediamine (en) ligands act as strong σ -donors, occupying the four equatorial positions to complete the pseudo-octahedral geometry. Because the coordination chemistry of Re(V) is virtually identical to that of Tc-99m, confirming the precise bond metrics of the [ReO2]+ core via SCXRD is a mandatory step in validating the stability of novel radiopharmaceutical chelators.

Quantitative Structural Benchmarks

Prior to refining your own crystallographic data, it is essential to know the established geometric boundaries for this complex. Table 1 summarizes the expected parameters.

Table 1: Benchmark Crystallographic Data for trans-[ReO2(en)2]⁺

Structural ParameterExpected Value / RangeMechanistic Significance
Re=O Bond Length 1.750 – 1.765 ÅIndicates strong multiple bond character due to π -donation from oxo ligands into empty Re dxz​ / dyz​ orbitals[2].
Re–N Bond Length 2.150 – 2.190 ÅStandard single bond length for neutral amine donors in the equatorial plane[3].
O=Re=O Angle 178° – 180°Enforced linearity minimizes steric clash and maximizes orbital overlap in the d2 trans-dioxo system[1].
N–Re–N Bite Angle ~80° – 82°Constrained by the 5-membered chelate ring formed by the bidentate ethylenediamine ligand.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, this workflow is designed as a self-validating system . You must not proceed to the time-intensive SCXRD phase without first passing the spectroscopic quality-control checkpoint.

Phase 1: Synthesis & Pre-Crystallization Validation
  • Precursor Preparation: Begin with a highly pure Re(V) precursor such as [ReO2(py)4]Cl or synthesize the complex directly via the reduction of potassium perrhenate (KReO₄) in the presence of ethylenediamine[4].

  • Ligand Exchange: Dissolve the precursor in a minimal volume of ethanol. Add a slight stoichiometric excess of ethylenediamine and stir at room temperature until a microcrystalline solid precipitates.

  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Self-Validation Checkpoint (Critical): Perform FT-IR spectroscopy on the crude powder. You must observe a strong, sharp antisymmetric Re=O stretching band ( νas​ ) at ~819–821 cm⁻¹[3].

    • Causality: If this band is absent or shifted significantly, the trans-[ReO₂]⁺ core has not formed. Proceeding to crystallization without this IR validation risks wasting diffractometer time on minor impurities.

Phase 2: Crystallization Strategy
  • Solvent Selection: Dissolve the IR-validated [ReO2(en)2]Cl powder in a minimal amount of high-purity deionized water or a water/methanol mixture.

  • Slow Evaporation: Transfer the solution to a clean crystallization vial. Cover the vial with Parafilm and puncture 2-3 small holes to allow for controlled, slow solvent evaporation.

  • Harvesting: Allow the vial to sit undisturbed in a vibration-free environment for 3–7 days until well-defined single crystals form.

Phase 3: Single-Crystal X-ray Diffraction (SCXRD) Workflow
  • Crystal Selection: Under a polarized light microscope, select a crystal with sharp edges and uniform extinction (indicative of a single domain). The optimal size is 0.1–0.3 mm.

  • Mounting and Cryocooling: Coat the crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer cold stream set to 100 K.

    • Causality: Cryocooling minimizes thermal atomic displacement parameters (ADPs). For heavy elements like Rhenium, large thermal vibrations at room temperature smear the electron density, obscuring the precise positions of the lighter equatorial carbon and nitrogen atoms.

  • Data Collection: Irradiate the crystal using Mo K α ( λ=0.71073 Å) radiation. Collect a full sphere of data using ω and ϕ scans.

  • Data Reduction & Absorption Correction: Integrate the frames using standard reduction software (e.g., APEX3/SAINT). Apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: Rhenium ( Z=75 ) is a heavy scatterer and highly absorbing. Failing to apply a rigorous absorption correction will result in severe residual electron density peaks (> 2 e⁻/ų) near the metal center, leading to false structural interpretations and artificially high R1​ values.

  • Structure Solution and Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

Mandatory Visualization: SCXRD Workflow

SCXRD_Workflow A Phase 1: Synthesis [ReO2(en)2]Cl B IR Validation (ν_Re=O @ ~820 cm⁻¹) A->B C Phase 2: Crystallization (Slow Evaporation) B->C If Validated D Phase 3: SCXRD Mounting (100 K) C->D E Data Collection (Mo Kα Radiation) D->E F Absorption Correction (SADABS) E->F G Structure Solution & Refinement (SHELX) F->G

Workflow for the synthesis, validation, and SCXRD analysis of trans-[ReO2(en)2]Cl.

Sources

Application

Mastering the Synthesis of trans-Bis(ethylenediamine)dioxorhenium(V) Salts: An In-depth Guide for Researchers

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation of trans-bis(ethylenediamine)dioxorhenium(V) salts. Beyond a simple recitation of...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation of trans-bis(ethylenediamine)dioxorhenium(V) salts. Beyond a simple recitation of steps, this document delves into the rationale behind the experimental design, offering insights into the chemical principles that govern the synthesis and stabilization of this important class of rhenium(V) complexes. These compounds are of significant interest due to their potential applications in radiopharmaceuticals and as catalysts.

Introduction: The Significance of Rhenium(V) Dioxo Complexes

Rhenium, a third-row transition metal, possesses a rich and diverse coordination chemistry. The trans-[ReO₂]⁺ core, in particular, is a robust and common motif in rhenium(V) chemistry. The two oxo ligands are situated in a trans orientation, providing a stable electronic and geometric arrangement. The equatorial plane is then available for coordination by other ligands, such as the bidentate ethylenediamine (en) ligand, which forms a stable five-membered chelate ring with the rhenium center. The resulting trans-bis(ethylenediamine)dioxorhenium(V) cation, [ReO₂(en)₂]⁺, is a key synthon for the development of more complex molecules with potential therapeutic or diagnostic applications. The choice of the counter-ion (e.g., chloride, triflate) can influence the solubility and crystallinity of the final salt.

Mechanistic Insights: The Ligand Exchange Pathway

The synthesis of trans-bis(ethylenediamine)dioxorhenium(V) salts typically proceeds via a ligand exchange reaction. A common and effective strategy involves the substitution of labile ligands from a suitable rhenium(V) precursor with ethylenediamine. One such precursor is potassium pentachlorooxorhenate(V) (K₂[ReOCl₅]). In this process, the chloride ligands in the equatorial plane of the [ReOCl₅]²⁻ anion are displaced by the nitrogen donor atoms of the bidentate ethylenediamine ligand.

The reaction is typically carried out in an aqueous or alcoholic medium. The ethylenediamine, being a stronger field ligand than chloride, readily displaces the chloride ions from the coordination sphere of the rhenium center. The trans-directing influence of the axial oxo ligand plays a crucial role in ensuring the desired stereochemistry of the final product. The reaction proceeds through a series of substitution steps, ultimately leading to the formation of the thermodynamically stable trans-[ReO₂(en)₂]⁺ cation.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation cluster_purification Purification K2ReOCl5 K₂[ReOCl₅] (Potassium Pentachlorooxorhenate(V)) ReactionVessel Aqueous Solution (pH adjustment may be necessary) K2ReOCl5->ReactionVessel Dissolution en Ethylenediamine (en) en->ReactionVessel Addition Intermediate [ReO(en)Cl₃]⁻ (postulated intermediate) ReactionVessel->Intermediate Ligand Exchange Product trans-[ReO₂(en)₂]Cl (trans-Bis(ethylenediamine)dioxorhenium(V) Chloride) ReactionVessel->Product Direct Formation Intermediate->Product Further Substitution & Rearrangement Recrystallization Recrystallization (e.g., from water/ethanol) Product->Recrystallization Isolation FinalProduct Pure Crystalline Product Recrystallization->FinalProduct Crystallization

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related trans-dioxorhenium(V) complexes and provides a reliable method for the preparation of trans-bis(ethylenediamine)dioxorhenium(V) chloride.

Safety Precautions:

  • Rhenium compounds can be irritating to the eyes and respiratory tract. Always handle in a well-ventilated fume hood.

  • Ethylenediamine is corrosive and flammable.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before commencing work.

Reagents and Equipment
Reagent/EquipmentGrade/Specification
Potassium Perrhenate (KReO₄)99.9% or higher
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Analytical Reagent Grade
Hydrochloric Acid (HCl)Concentrated (approx. 37%)
Ethylenediamine (en)>99%
Ethanol (EtOH)Absolute
Diethyl EtherAnhydrous
Distilled or Deionized WaterHigh Purity
Round-bottom flask with reflux condenserStandard laboratory glassware
Magnetic stirrer with heating mantle
Büchner funnel and filter flask
pH paper or pH meter
Rotary evaporator
Step-by-Step Synthesis of trans-[ReO₂(en)₂]Cl
  • Preparation of the Rhenium(V) Precursor:

    • In a round-bottom flask, dissolve potassium perrhenate (KReO₄) in a minimal amount of concentrated hydrochloric acid. This step generates the perrhenate anion in a strongly acidic medium.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the perrhenate solution with stirring. The tin(II) chloride acts as a reducing agent, reducing Re(VII) in perrhenate to Re(V). The solution should change color, indicating the formation of a Re(V) species, likely a chloro-complex.

  • Reaction with Ethylenediamine:

    • To the solution containing the Re(V) precursor, slowly add ethylenediamine. An excess of ethylenediamine is typically used to ensure complete substitution of the chloride ligands.

    • The addition of the basic ethylenediamine will cause a change in pH and may result in the formation of a precipitate. The pH of the solution can be carefully adjusted to be slightly basic (around 8-9) to facilitate the reaction.

    • Heat the reaction mixture to reflux for a specified period (typically 1-2 hours) to ensure the completion of the ligand exchange reaction. The color of the solution should change, indicating the formation of the desired complex.

  • Isolation and Purification of the Product:

    • After the reflux period, allow the reaction mixture to cool to room temperature. The product, trans-bis(ethylenediamine)dioxorhenium(V) chloride, may precipitate out of the solution upon cooling.

    • If necessary, the volume of the solution can be reduced using a rotary evaporator to induce crystallization.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials and byproducts.

    • For further purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of water and ethanol. Dissolve the crude product in a minimal amount of hot water and then add ethanol until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote the formation of well-defined crystals.

    • Collect the purified crystals by vacuum filtration, wash with cold ethanol and diethyl ether, and dry in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).

Characterization of trans-Bis(ethylenediamine)dioxorhenium(V) Chloride

The identity and purity of the synthesized complex should be confirmed by various spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the characterization of trans-dioxorhenium(V) complexes. The key diagnostic feature is the strong absorption band corresponding to the asymmetric Re=O stretching vibration (νₐₛ(O=Re=O)). For trans-[ReO₂(en)₂]⁺, this band is typically observed in the range of 780-820 cm⁻¹. The presence of a single, sharp band in this region is indicative of the trans geometry of the oxo ligands. Other characteristic bands include N-H stretching and bending vibrations from the coordinated ethylenediamine ligands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectrum of trans-[ReO₂(en)₂]Cl in a suitable solvent (e.g., water or methanol) provides information about the electronic transitions within the complex. These complexes typically exhibit ligand-to-metal charge transfer (LMCT) bands in the UV region and weaker d-d transitions in the visible region.

Expected Spectroscopic Data
Spectroscopic TechniqueCharacteristic FeatureExpected Range/Value for trans-[ReO₂(en)₂]Cl
IR Spectroscopy νₐₛ(O=Re=O) stretch~790 - 810 cm⁻¹
N-H stretch~3100 - 3300 cm⁻¹
N-H bend~1580 - 1620 cm⁻¹
UV-Vis Spectroscopy λₘₐₓ (in water)~430 - 450 nm (d-d transition)

Note: The exact positions of the absorption maxima can be influenced by the solvent and the counter-ion.

Applications and Future Directions

The trans-bis(ethylenediamine)dioxorhenium(V) cation is a versatile platform for the development of novel metal-based therapeutic and diagnostic agents. The ethylenediamine ligands can be functionalized with targeting moieties to direct the rhenium complex to specific biological sites. Furthermore, the radioactive isotopes of rhenium, such as ¹⁸⁶Re and ¹⁸⁸Re, are beta-emitters and can be incorporated into these complexes for applications in radiotherapy.[2] The stable, non-radioactive analogues are crucial for the development and optimization of these radiopharmaceuticals.

Conclusion

The synthesis of trans-bis(ethylenediamine)dioxorhenium(V) salts is a well-established procedure that provides access to a valuable class of inorganic compounds. By understanding the underlying chemical principles and following a carefully designed experimental protocol, researchers can reliably prepare and characterize these complexes for a wide range of applications in medicine and catalysis. This guide provides the necessary details to empower researchers in their pursuit of novel rhenium-based technologies.

References

  • ISOFLEX USA. Rhenium - Safety Data Sheet. (2024). Available at: [Link].

  • Boschi, A., Uccelli, L., & Duatti, A. (2016). A history of technetium and rhenium in nuclear medicine. Nuclear Medicine and Biology, 43(11), 665-673. Available at: [Link].

  • Lebedev, V. Y., & Orvig, C. (2000). Rhenium and technetium complexes with aminocarboxylate ligands. Chemical reviews, 100(12), 4381-4414.
  • Lock, C. J. L., & Turner, G. (1975). A study of the trans-effect in a series of trans-dioxorhenium(V) complexes. Canadian Journal of Chemistry, 53(16), 2448-2454.

Sources

Technical Notes & Optimization

Troubleshooting

Re(V) Synthesis Support Center: Troubleshooting [ReO2(en)2]+ Reduction &amp; Disproportionation

Welcome to the Technical Support Center for Rhenium coordination chemistry. Synthesizing the bis(ethylenediamine)dioxorhenium(V) cation—[ReO2(en)2]+—requires precise control over the metal's oxidation state.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Rhenium coordination chemistry. Synthesizing the bis(ethylenediamine)dioxorhenium(V) cation—[ReO2(en)2]+—requires precise control over the metal's oxidation state. Rhenium(V) is an intermediate d2 state that is highly susceptible to both over-reduction to Re(IV)/Re(III) and disproportionation.

This guide provides causality-driven troubleshooting, validated methodologies, and structural insights to help you maintain the integrity of the trans-dioxo Re(V) core during your experiments.

Diagnostic Overview: Rhenium Oxidation State Pathways

Understanding the thermodynamic sinks in your reaction is the first step to preventing unwanted reduction. The diagram below maps the logical pathways that lead to target product formation versus degradation.

Re_Pathways ReVII Re(VII)O₄⁻ (Perrhenate) ReV_target [Re(V)O₂(en)₂]⁺ (Target Product) ReVII->ReV_target Controlled Reduction (Optimal pH & Temp) ReV_target->ReVII Over-oxidation ReIV_side Re(IV)O₂ / Re(IV)Cl₆²⁻ (Over-reduction) ReV_target->ReIV_side Over-reduction (Excess Reductant) ReV_protonated [Re(V)O(OH)(en)₂]²⁺ (Protonated) ReV_target->ReV_protonated Acidic pH (<4) ReIV_side->ReV_target Mild Oxidation (O₂ / Air) ReV_protonated->ReIV_side Disproportionation

Thermodynamic pathways of Rhenium oxidation states during synthesis, highlighting reduction risks.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my reaction mixture form a black precipitate instead of yellow/orange [ReO2(en)2]+ crystals? A: The black precipitate is Rhenium(IV) oxide ( ReO2​ ). This is the most common failure mode in Re(V) synthesis and occurs via two primary pathways:

  • Over-reduction: If you are starting from perrhenate ( ReO4−​ ), using an overly strong reducing agent or applying excessive heat drives the Re(V) intermediate down to Re(IV) or even Re(III)[1].

  • Disproportionation: Re(V) dioxo complexes are extremely sensitive to acidic environments. In solutions with pH < 4, the trans-dioxo core protonates to form [ReO(OH)(en)2]2+. This breaks the stable O=Re=O π -backbonding network, triggering rapid disproportionation into Re(VII) and insoluble Re(IV)[2]. Actionable Fix: Buffer your reaction pH between 7 and 9. If reducing from Re(VII), use stoichiometric amounts of a mild reductant and strictly avoid prolonged refluxing.

Q2: How does ethylenediamine (en) prevent the reduction of Re(V) if applied correctly? A: Ethylenediamine is a potent bidentate σ -donor. In d2 Re(V) trans-dioxo complexes, the two axial oxo ligands act as strong π -donors. The equatorial en ligands provide intense electron density via σ -donation, which raises the energy of the metal d-orbitals. This thermodynamic shift makes further reduction to Re(IV) highly unfavorable compared to weaker equatorial ligands (like chlorides or water), effectively "locking" the metal in the +5 oxidation state[2].

Q3: Can I use perrhenate ( ReO4−​ ) directly instead of a Re(IV) or Re(V) precursor? A: While possible, it is highly discouraged if you are struggling with reduction issues. Starting from Re(VII) requires a reducing agent, which introduces the risk of over-shooting the Re(V) state. The most reliable way to prevent over-reduction is to bypass the reduction step entirely by using a Re(V) synthon (like ReO2​I(PPh3​)2​ ) for a direct ligand exchange[3], or by starting from a Re(IV) salt (like K2​ReCl6​ ) and executing a mild oxidation[4].

Validated Experimental Methodologies

Below are two self-validating protocols designed to eliminate the risk of over-reduction.

Workflow Start Start: Re(V) Synthon e.g.,[ReO₂I(PPh₃)₂] Solvent Suspend in MeOH (Room Temp) Start->Solvent Ligand Add Excess en (Ethylenediamine) Solvent->Ligand Stir Stir 15-30 mins (Avoid Reflux) Ligand->Stir Product Yield: [ReO₂(en)₂]I (Yellow/Orange) Stir->Product

Optimized experimental workflow for Re(V) ligand exchange avoiding thermal reduction.

Protocol A: Direct Ligand Exchange (Zero-Reduction Route)

This method uses a Re(V) precursor, relying entirely on the thermodynamic preference of the en ligand to displace phosphines, completely removing reducing agents from the equation[3].

  • Preparation: Suspend 1.0 mmol of [ReO2I(PPh3)2] in 20 mL of anhydrous methanol in a round-bottom flask.

  • Ligand Addition: Add 4.0 mmol of ethylenediamine (en) dropwise to the suspension at room temperature.

  • Reaction: Stir the mixture continuously for 15–30 minutes.

    • Causality Note: Do not heat or reflux. Thermal stress in the presence of free amines can induce ligand-driven reduction of the metal center. The reaction is thermodynamically driven at room temperature.

  • Isolation: Concentrate the solution under reduced pressure to approximately 5 mL. Add 15 mL of diethyl ether to precipitate the [ReO2(en)2]I complex.

  • Purification: Filter the solid, wash with cold diethyl ether (3 x 5 mL), and recrystallize from an ethanol/water (2:1 v/v) mixture[2].

  • Self-Validation Check: The success of the synthesis is visually confirmed by a clear yellow/orange solution. For structural validation, run an IR spectrum; a sharp antisymmetric stretching vibration νas​(O=Re=O) at ~815 cm⁻¹ confirms the intact trans-dioxo Re(V) core[2].

Protocol B: Oxidative Synthesis from Re(IV) (Classic Route)

If Re(V) synthons are unavailable, this classic method avoids over-reduction by approaching the Re(V) state from below (oxidation) rather than from above[4].

  • Dissolution: Dissolve 2.0 g of K2​ReCl6​ (Re IV) in 40 mL of distilled water.

  • Ligand Addition: Slowly add 5 mL of a 10% aqueous ethylenediamine solution.

  • Controlled Oxidation: Vigorously stir the solution open to the atmosphere (or bubble with O2​ gas) for 24 hours.

    • Causality Note: Atmospheric O2​ acts as a mild, kinetically slow oxidant. The oxidation naturally arrests at Re(V) because the newly formed trans-dioxo core is heavily stabilized by the σ -donating en ligands, preventing further oxidation to Re(VII).

  • Crystallization: As the oxidation proceeds, the highly stable [ReO2(en)2]Cl complex will crystallize out of the solution. Filter, wash with ice-cold ethanol, and dry under vacuum[4].

Quantitative Data & Visual Indicators

Use this reference table to monitor your reaction in real-time and correct deviations before total reduction occurs.

Reaction Condition / ParameterEffect on Re Oxidation StateVisual IndicatorRecommended Corrective Action
pH < 4 (Acidic) Disproportionation to Re(IV) + Re(VII)Black precipitate ( ReO2​ )Buffer pH to 7–9; avoid strong acids during workup.
Excess Reductant Over-reduction to Re(IV) or Re(III)Dark brown/black suspensionUse stoichiometric mild reductants or Re(V) synthons.
Prolonged Reflux (>80°C) Thermal degradation / ReductionDarkening of solutionLimit reaction time to 15–30 mins at Room Temperature.
Optimal Ligand Exchange Stabilizes [ReO2(en)2]+Clear yellow/orange solutionStandardize protocol using ReO2​I(PPh3​)2​ .
IR: ~815 cm⁻¹ band Confirms trans-dioxo Re(V) coreN/A (Spectroscopic)Proceed to isolation; synthesis successful.

References

1.[2] Title: Synthesis, characterization and solution chemistry of new Re(V) dioxo complexes. Source: researchgate.net URL:

2.[4] Title: Inorganic Syntheses - Volume VIII Source: umich.edu URL:

3.[3] Title: The trigonal-bipyramidal [ReOI2(PPh3)2] — The first monomeric oxorhenium(IV) complex with monodentate ligands only Source: researchgate.net URL:

4.[1] Title: Coordination Chemistry of Low-Valent Rhenium Polypyridyl Complexes: Synthesis, Reactivity, and Electrochemistry Source: acs.org URL:

Sources

Optimization

troubleshooting solubility issues of bis(ethylenediamine)dioxorhenium(V)

Welcome to the Technical Support Center for Transition Metal Coordination Chemistry. As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals troubleshoot the physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Transition Metal Coordination Chemistry. As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals troubleshoot the physicochemical behavior of bis(ethylenediamine)dioxorhenium(V) — [ReO2​(en)2​]+ .

Working with high-valent rhenium complexes requires viewing the molecule not just as a static structure, but as a dynamic system highly sensitive to its dielectric environment, redox potential, and proton activity. This guide bypasses generic advice to focus on the exact causality behind your solubility issues and provides field-proven, self-validating methodologies to resolve them.

Diagnostic Logic: Solubility Troubleshooting Workflow

Before altering your experimental matrix, use the following diagnostic tree to identify the root cause of your precipitation or insolubility event.

Troubleshooting A Solubility Issue: [ReO2(en)2]+ B Organic Solvent Insolubility? A->B C Aqueous Black/Gray Precipitate? A->C D pH-Dependent Precipitation? A->D E High lattice energy of Cl- salt. Perform PF6- counterion exchange. B->E Yes F Reduction to Re(IV). Filter insoluble ReO2. C->F Yes G Protonation of oxo core. Buffer solution to pH 6-8. D->G Yes

Troubleshooting workflow for [ReO2(en)2]+ solubility and precipitation issues.

Field-Proven FAQs: Causality and Resolution

Q1: My commercially sourced [ReO2​(en)2​]Cl dissolves perfectly in water but immediately crashes out when I attempt to use it in dichloromethane (DCM) or acetonitrile. Why? The Causality: The chloride salt of bis(ethylenediamine)dioxorhenium(V) possesses a high crystal lattice energy and strong dipole-dipole interactions[1]. While metal chlorides are generally highly soluble in the high-dielectric environment of water[2], they lack the lipophilicity required for solvation in low-dielectric organic solvents. The Solution: You must disrupt the crystal lattice packing by exchanging the "hard" chloride anion for a "soft," bulky, and polarizable counterion such as hexafluorophosphate ( PF6−​ ) or perchlorate ( ClO4−​ ). This metathesis drastically increases the complex's solubility in polar aprotic solvents[3]. (See the SOP below for the exact procedure).

Q2: I left my aqueous stock solution of [ReO2​(en)2​]Cl on the benchtop, and a fine gray/black precipitate formed at the bottom of the flask. What is this, and can I redissolve it? The Causality: You are observing the degradation of your complex. Rhenium(V) is an intermediate oxidation state prone to disproportionation or reduction to Rhenium(IV) under non-ideal conditions. The black precipitate is rhenium(IV) oxide ( ReO2​ ), which is a highly insoluble crystalline solid in both water and alkali[4]. The hydrolysis of Re(IV) species often proceeds through intermediates like [Re(OH)3​(H2​O)3​]+ prior to the irreversible precipitation of the dioxide[5]. The Solution: ReO2​ cannot be easily redissolved without harsh oxidizing agents (like alkaline hydrogen peroxide), which would destroy your ethylenediamine ligands[4]. You must filter the solution through a 0.22 µm PTFE membrane to remove the ReO2​ waste. To prevent this, always store aqueous Re(V) stocks in dark, deoxygenated conditions and use them freshly prepared.

Q3: How does the pH of my buffer affect the solubility of the trans-dioxo core? The Causality: The [O=Re=O]+ core is highly sensitive to proton activity. In acidic environments (pH < 4), the terminal oxo ligands undergo protonation to form hydroxo species, such as [ReO(OH)(en)2​]2+ . This increases the cationic charge of the complex, drastically altering its hydration sphere and solubility profile. Prolonged exposure to low pH leads to aquation (displacement of the ethylenediamine ligands by water) and subsequent precipitation of polymeric rhenium species. The Solution: Maintain your working solutions in a strictly controlled pH range of 6.0 to 8.0 using non-coordinating buffers (e.g., HEPES or MES) to preserve the integrity of the trans-dioxo core.

Physicochemical Solubility Matrix

To aid in your experimental design, the following table summarizes the solubility profiles of the complex based on its counterion and degradation state.

Chemical SpeciesAqueous SolubilityPolar Aprotic (MeCN, DMF)Non-Polar (DCM, Ether)Primary Application / Note
[ReO2​(en)2​]Cl HighLowInsolubleAqueous biological assays; primary synthetic precursor[1].
[ReO2​(en)2​]PF6​ LowHighModerateOrganic synthesis; electrochemistry[3].
[ReO2​(en)2​]ClO4​ ModerateHighModerateCrystallography. Caution: Heavy metal perchlorates are potentially explosive[3].
ReO2​ (Degradation) InsolubleInsolubleInsolubleNone. Forms a gray/black precipitate indicating sample degradation[4].

Standard Operating Procedure (SOP): Self-Validating Counterion Exchange

When organic solubility is required, use this protocol to convert [ReO2​(en)2​]Cl to [ReO2​(en)2​]PF6​ . This protocol is designed as a self-validating system—if the visual checkpoints fail, the reaction has not proceeded correctly.

Reagents Required:

  • [ReO2​(en)2​]Cl (Precursor)

  • Ammonium hexafluorophosphate ( NH4​PF6​ )

  • Ultra-pure water (Deoxygenated)

  • Diethyl ether / Acetone mixture (9:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of [ReO2​(en)2​]Cl in 5 mL of ultra-pure water. Use brief ultrasonication if necessary.

    • Validation Checkpoint: The solution must be clear and orange/yellow. If the solution is cloudy or contains black specks, ReO2​ has formed[4]. Filter the solution through a 0.22 µm syringe filter before proceeding.

  • Precipitation: Prepare a saturated aqueous solution of NH4​PF6​ (approx. 1 mL). Add this dropwise to the stirring rhenium solution[3].

    • Validation Checkpoint: An immediate microcrystalline precipitate of [ReO2​(en)2​]PF6​ must form upon addition, indicating successful ion pairing and the desired drop in aqueous solubility.

  • Isolation: Collect the complex via vacuum filtration on a medium glass frit.

  • Washing & Drying: Wash the collected solid with 2 x 2 mL of cold water, followed by 2 x 10 mL of the ether/acetone mixture[3].

    • Validation Checkpoint: The ether wash removes residual water and unreacted organics without dissolving the product. The final powder should be free-flowing. Dry under vacuum at room temperature overnight.

References

  • American Elements. Bis(ethylenediamine)dioxorhenium(V) Chloride | AMERICAN ELEMENTS ®. Available at:[Link]

  • American Elements. Chlorides | AMERICAN ELEMENTS®. Available at:[Link]

  • Defense Technical Information Center (DTIC). bipyridine)bis(pyridine)rhenium(V) hexafluorophosphate, Sym-cis-((0)(2)Re(bpy)(py)(2))(PF(6)). Available at:[Link]

  • ResearchGate. Potassium Hexachlororhenate(IV) and Potassium Hexabromorhenate(IV). Available at:[Link]

  • Wikipedia. Rhenium(IV) oxide. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Ligand Exchange Reactions for Bis(ethylenediamine)dioxorhenium(V)

Prepared by the Office of Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(ethylenediamine)dioxorhenium(V), denoted as...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(ethylenediamine)dioxorhenium(V), denoted as [ReO₂(en)₂]⁺. This guide is designed to provide in-depth, field-proven insights into optimizing ligand exchange reactions involving this robust coordination complex. Our focus is on explaining the causality behind experimental choices to ensure reproducible and successful outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the [ReO₂(en)₂]⁺ complex and its reactivity.

Q1: What is the structure of [ReO₂(en)₂]⁺ and what makes it a useful starting material?

The [ReO₂(en)₂]⁺ cation possesses a pseudo-octahedral geometry. The central Rhenium(V) atom is coordinated to two oxo ligands in a trans configuration and two bidentate ethylenediamine (en) ligands occupying the equatorial plane. This trans-dioxo arrangement is characteristic of many stable Re(V) complexes.[1][2] The ethylenediamine ligands are chelated to the rhenium center, providing significant thermodynamic stability. This stability makes [ReO₂(en)₂]⁺ an excellent, well-behaved starting material, as the ethylenediamine ligands are generally inert to substitution under mild conditions, directing ligand exchange to other positions if available, or requiring specific conditions for their replacement.

Q2: What is a typical ligand exchange reaction for this complex?

A typical ligand exchange reaction involves the substitution of one or both ethylenediamine ligands with a new incoming ligand (L'). This is often performed to introduce a new functionality to the complex, for example, a targeting moiety for a specific biological receptor or a chromophore for imaging applications.[3][4] The reaction can be generalized as:

[ReO₂(en)₂]⁺ + nL' → [ReO₂(en)₂₋ₙ(L')ₙ]⁺ + n(en)

The success of this reaction is highly dependent on the nature of L', the reaction conditions, and the desired degree of substitution.

Q3: How does the choice of solvent impact the ligand exchange reaction?

The solvent plays a critical role in several aspects of the reaction:

  • Solubility: Both the starting [ReO₂(en)₂]⁺ salt and the incoming ligand must be sufficiently soluble to ensure a homogeneous reaction mixture.[5]

  • Coordinating Ability: Solvents can sometimes act as competing ligands. A strongly coordinating solvent might interfere with the intended ligand exchange.

  • Polarity and Dielectric Constant: These properties can influence the stability of the transition state and, consequently, the reaction rate. For instance, polar, protic solvents like methanol or water can facilitate the dissociation of the leaving ligand.[6]

SolventPolarity (Dielectric Constant)Coordinating AbilityTypical Use Case
Methanol High (32.7)HighGood for dissolving the Re(V) complex and many polar ligands.
Acetonitrile High (37.5)ModerateOften used when a less coordinating but polar solvent is needed.
Dimethylformamide (DMF) High (36.7)ModerateHigh boiling point allows for reactions at elevated temperatures.
Dichloromethane (DCM) Low (9.1)LowSuitable for less polar ligands and when avoiding protic solvents.
Water Very High (80.1)HighUsed when working with highly water-soluble ligands or under physiological conditions.[7]
Q4: How can I monitor the progress of the ligand exchange reaction?

Several analytical techniques can be employed to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the formation of the product.

  • UV-Vis Spectroscopy: If the incoming ligand or the resulting complex has a distinct chromophore, changes in the absorption spectrum can be used to monitor the reaction.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for tracking the disappearance of the ethylenediamine proton signals and the appearance of new signals from the coordinated incoming ligand.[1]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry can confirm the formation of the desired product by identifying its mass-to-charge ratio.[8]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem 1: No reaction or an extremely slow reaction rate.

Q: I've mixed my [ReO₂(en)₂]⁺ with the new ligand, but even after several hours, I see no change. What's happening?

The Rhenium(V) center, with its d² electronic configuration, can be kinetically inert, meaning a high activation energy barrier must be overcome for the reaction to proceed.[5]

Potential Causes & Solutions:

  • Insufficient Thermal Energy: The reaction may require more energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Refluxing in a suitable solvent is a common strategy. Monitor for any signs of decomposition (see Problem 3).[5]

  • Low Reactant Concentration: The reaction rate may be concentration-dependent.

    • Solution: Increase the concentration of the incoming ligand. Using a molar excess of the incoming ligand can drive the equilibrium towards the product.

  • Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow or incomplete.

    • Solution: Refer to the solvent table in the FAQs. Consider using a solvent mixture to achieve better solubility for all components.[5]

  • Incorrect pH: For reactions in aqueous or protic solvents, pH can significantly influence the protonation state of both the complex and the incoming ligand, affecting their reactivity.

    • Solution: Adjust the pH of the reaction mixture. For example, deprotonating a ligand with a base can make it a better nucleophile.

Problem 2: Formation of multiple products or low yield of the desired product.

Q: My reaction seems to be working, but I'm getting a mixture of products and a low yield of the one I want. How can I improve selectivity?

The substitution of two bidentate ethylenediamine ligands can occur in a stepwise manner, leading to a mixture of mono- and di-substituted products.

Potential Causes & Solutions:

  • Stepwise Ligand Substitution: The replacement of the first 'en' ligand may occur at a different rate than the second, leading to a mixture.

    • Solution (for mono-substitution): Use a strict 1:1 stoichiometry of the incoming ligand to the rhenium complex. Lowering the reaction temperature and time can also favor the mono-substituted product.[5]

    • Solution (for di-substitution): Use a significant excess of the incoming ligand (e.g., 3-5 equivalents) and increase the reaction time and/or temperature to drive the reaction to completion.

  • Side Reactions: The Rhenium(V) center can be susceptible to oxidation to Rhenium(VI) or Rhenium(VII) (perrhenate), especially at high temperatures in the presence of oxygen.[9]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use solvents that have been deoxygenated by sparging with an inert gas.

  • Reversible Reaction: The ligand exchange may be reversible, leading to an equilibrium mixture.

    • Solution: If possible, remove the displaced ethylenediamine from the reaction mixture to shift the equilibrium towards the product (Le Châtelier's principle). This can sometimes be achieved by performing the reaction under reduced pressure if the ethylenediamine is volatile.

Problem 3: The reaction mixture changes color to brown or black, and a precipitate forms.

Q: My reaction started as a clear solution, but it has turned dark brown/black. What does this indicate?

A dark, insoluble precipitate often signals the decomposition of the rhenium complex.

Potential Causes & Solutions:

  • Thermal Decomposition: The reaction temperature may be too high, causing the complex to break down.

    • Solution: Reduce the reaction temperature and compensate by extending the reaction time.[5]

  • Presence of Water: Some Re(V) complexes can react with trace amounts of water, leading to the formation of μ-oxo bridged dimeric species or other decomposition products.[10]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Incompatibility of Ligand: The incoming ligand may be unstable under the reaction conditions or may be reducing the Re(V) center.

    • Solution: Verify the stability of your incoming ligand at the reaction temperature. Consider alternative synthetic routes or milder reaction conditions.

Experimental Protocols & Visualizations

General Protocol for Ligand Exchange

This protocol provides a general workflow for the substitution of ethylenediamine with a new bidentate ligand (L'). This is a representative protocol and may require optimization for your specific ligand.

  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve [ReO₂(en)₂]Cl (1 equivalent) in deoxygenated methanol.

    • In a separate flask, dissolve the incoming ligand L' (2.2 equivalents) in deoxygenated methanol.

  • Reaction:

    • Add the solution of L' to the stirring solution of the rhenium complex.

    • Heat the mixture to reflux under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or another suitable method. A typical reaction time is 4-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • The crude product may precipitate upon cooling or addition of a less polar co-solvent (e.g., diethyl ether).

    • Collect the solid by filtration.

    • Purify the product by recrystallization or column chromatography.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as ¹H NMR, FT-IR (look for the disappearance of N-H stretches from 'en' and the appearance of new ligand signals), and Mass Spectrometry.

Visual Workflow for Ligand Exchange

Ligand_Exchange_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Re_Complex Dissolve [ReO₂(en)₂]Cl in deoxygenated solvent Mix Combine Solutions Re_Complex->Mix Ligand Dissolve incoming ligand (L') Ligand->Mix Heat Heat under N₂ (e.g., Reflux) Mix->Heat Monitor Monitor Progress (TLC, NMR, etc.) Heat->Monitor Cool Cool to RT Monitor->Cool Concentrate Reduce Solvent Cool->Concentrate Isolate Isolate Crude Product (Filtration) Concentrate->Isolate Purify Purify (Recrystallization/ Chromatography) Isolate->Purify Final_Product Characterize Final Product (NMR, MS, IR) Purify->Final_Product

Caption: A typical experimental workflow for a ligand exchange reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Issue? No_Reaction No / Slow Reaction Start->No_Reaction Is there no product formation? Multiple_Products Multiple Products / Low Yield Start->Multiple_Products Is selectivity the issue? Decomposition Decomposition (Color Change) Start->Decomposition Is the complex degrading? Solubility Check Solubility No_Reaction->Solubility Temp_Time Increase Temp / Time No_Reaction->Temp_Time pH_Check Check pH No_Reaction->pH_Check Stoichiometry Adjust Stoichiometry Multiple_Products->Stoichiometry Inert_Atmosphere Use Inert Atmosphere Multiple_Products->Inert_Atmosphere Optimize_Conditions Optimize Time / Temp Multiple_Products->Optimize_Conditions Lower_Temp Lower Temperature Decomposition->Lower_Temp Dry_Solvents Use Anhydrous Solvents Decomposition->Dry_Solvents Check_Ligand_Stability Verify Ligand Stability Decomposition->Check_Ligand_Stability

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity in Bis(ethylenediamine)dioxorhenium(V) Complexes

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements of bis(ethylenediamine)dioxorhenium(V) salts (e.g., [ReO2​(en)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements of bis(ethylenediamine)dioxorhenium(V) salts (e.g., [ReO2​(en)2​]Cl ). While these d2 transition metal complexes are foundational for radiopharmaceutical development and catalysis, their trans-dioxo cores are highly susceptible to moisture-induced degradation.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure absolute scientific integrity in your workflows.

Mechanistic Insight: The Causality of Moisture Sensitivity

Understanding why [ReO2​(en)2​]+ degrades in the presence of moisture is essential for preventing it. The complex features a linear O=Re=O core stabilized by the strong π -donating ability of the oxo ligands. However, these oxo groups are highly nucleophilic.

When exposed to ambient moisture or unbuffered aqueous solutions, the oxo ligands undergo acid-base catalyzed protonation [1]. Protonation yields an oxohydroxo intermediate, [ReO(OH)(en)2​]2+ , which significantly weakens the rhenium-oxygen π -bond. This destabilizes the d2

Re(V) center, triggering a kinetic pathway where the complex disproportionates into thermodynamically stable Re(VII) (perrhenate, ReO4−​ ) and insoluble Re(IV) species (such as ReO2​ ) [2]. Oxygen-18 tracer studies have definitively proven that this oxygen exchange with solvent water is rapid and highly dependent on pH and ionic strength [1].

ReV_Hydrolysis ReV trans-[ReO2(en)2]+ (Yellow/Orange) ReV_OH trans-[ReO(OH)(en)2]2+ (Oxohydroxo Intermediate) ReV->ReV_OH + H2O / H+ (Moisture Exposure) ReVII Re(VII)O4- (Perrhenate, Soluble) ReV->ReVII O2 / Oxidants ReV_OH2 trans-[Re(OH)2(en)2]3+ (Dihydroxo Species) ReV_OH->ReV_OH2 + H+ / pKa ~ 2-3 Disprop Disproportionation Pathway ReV_OH2->Disprop Kinetic Instability Disprop->ReVII Oxidation Half ReIV Re(IV)O2 (Brown Precipitate) Disprop->ReIV Reduction Half

Fig 1. Acid-catalyzed hydrolysis and disproportionation pathway of trans-[ReO2(en)2]+ in moisture.

Troubleshooting & FAQs

Q1: My [ReO2​(en)2​]Cl powder has developed a brown tint over time in storage. What happened, and can it be salvaged? A: The brown tint indicates that moisture has penetrated your storage vessel, initiating disproportionation. The brown byproduct is insoluble ReO2​ (a Re(IV) species). Do not use this batch for quantitative studies. The presence of Re(IV) and ReO4−​ will skew stoichiometric calculations and poison catalytic/radiolabeling yields. You must discard the degraded powder or perform a rigorous recrystallization from a dry ethanol/ether mixture under an inert atmosphere [3].

Q2: I need to prepare an aqueous solution of [ReO2​(en)2​]Cl for a biological assay. How do I prevent immediate hydrolysis? A: While the complex is water-soluble, it is only kinetically stable in aqueous media at a strictly neutral to slightly basic pH (pH 7.0 - 8.5). Dissolve the complex in a freshly prepared, degassed phosphate buffer (pH 7.4). Avoid unbuffered deionized water, as dissolved CO2​ lowers the pH (~5.5), which accelerates the protonation of the oxo core [1]. Always prepare aqueous solutions immediately prior to use.

Q3: How can I definitively verify the structural integrity of my Re(V) complex before starting a critical experiment? A: Implement a self-validating FT-IR check. The trans−[ReO2​]+ core has a highly diagnostic antisymmetric stretching vibration, νas​(O=Re=O) . If your FT-IR spectrum shows a sharp, intense band at 815–825 cm −1 , the core is intact. If you observe a broad band appearing around 900 cm −1 (indicating Re-O-Re bridging) or a strong O-H stretch at 3400 cm −1 , the complex has undergone hydrolysis [3].

Quantitative Data Reference

To assist in your quality control and experimental design, refer to the following validated parameters.

Table 1: Spectroscopic & Visual Markers of [ReO2​(en)2​]+ Integrity

State / SpeciesVisual AppearanceDiagnostic IR Band (cm −1 )UV-Vis λmax​ (nm)Status
Intact trans−[ReO2​(en)2​]+ Yellow/Orange microcrystals815 - 825 (sharp, νas​ Re=O)~257, 282 (shoulder)Optimal
[ReO(OH)(en)2​]2+ Pale Yellow solutionShifted/BroadenedpH dependent shiftWarning (Protonated)
Re(IV)O2​ / Polymeric ReBrown/Black precipitate~900 (broad, Re-O-Re)N/A (Insoluble)Failed (Degraded)

Table 2: Kinetic Parameters for Oxygen Exchange in [ReO2​(en)2​]+ at 50°C [1]

Reaction PathwayRate ConstantActivation Energy ( Ea​ )Implication for Handling
Uncatalyzed ( k0​ ) 7.86×10−3 sec−1 30.4 kcal/molSlow background exchange in neutral pure water.
Acid-Catalyzed ( kenH22+​​ ) 6.47×10−3 M−1sec−1 30.5 kcal/molRapid degradation in acidic media; avoid low pH.
Base-Catalyzed ( kOH−​ ) 3.26×10−1 M−1sec−1 24.2 kcal/molHighly sensitive to strong bases; maintain mild pH.

Self-Validating Experimental Protocols

To guarantee reproducibility, adopt the following protocols. These steps are designed with built-in validation checkpoints.

Protocol A: Anhydrous Handling and Long-Term Storage

Objective: Prevent solid-state degradation via atmospheric moisture.

  • Receipt & Transfer: Upon receiving the lyophilized or crystalline [ReO2​(en)2​]Cl , immediately transfer the vial into an Argon-filled glovebox. Do not open on a standard benchtop.

  • Aliquotting: Divide the bulk material into single-use amber glass vials (e.g., 5–10 mg per vial). Causality: This prevents repeated exposure of the bulk batch to trace moisture during multiple openings.

  • Sealing: Seal the vials with PTFE-lined septa and crimp caps.

  • Storage: Store the sealed vials in a desiccator containing indicating Drierite (calcium sulfate) at 4°C.

  • Validation Checkpoint: Before using an aliquot, visually inspect the powder. If it is bright yellow/orange, proceed. If any brown discoloration is present, discard the aliquot.

Protocol B: Controlled Reconstitution for Aqueous Studies

Objective: Prepare solutions without triggering acid-catalyzed disproportionation.

  • Solvent Preparation: Boil ultrapure water (18.2 M Ω⋅ cm) for 30 minutes to remove dissolved CO2​ , then purge with Nitrogen gas as it cools to room temperature.

  • Buffering: Dissolve anhydrous phosphate salts to create a 0.1 M buffer at pH 7.4. Causality: The buffer neutralizes trace acids that would otherwise protonate the Re=O core.

  • Dissolution: Inject the degassed buffer into the sealed, single-use vial of [ReO2​(en)2​]Cl using a dry Hamilton syringe. Swirl gently until dissolved.

  • Validation Checkpoint: The resulting solution must be perfectly clear and pale yellow. Any turbidity indicates the formation of insoluble ReO2​ .

  • Execution: Use the reconstituted solution within 2 hours. Do not store aqueous Re(V) solutions overnight.

References

  • Kriege, L. B., & Murmann, R. K. (1968). Oxygen-18 tracer studies with the trans-dioxobis(ethylenediamine)rhenium(V) ion ([Re(en)2O2]+). Journal of the American Chemical Society, 90(24), 6659-6664. URL: [Link]

  • Grove, D. E., & Wilkinson, G. (1966). Oxo-complexes of rhenium(V). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1224-1230. URL: [Link]

  • Johnson, J. W., Brody, J. F., Ansell, G. B., & Zentz, S. (1984). Preparation and characterization of rhenium(V) dioxo complexes. Inorganic Chemistry, 23(16), 2415-2418. URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Bis(ethylenediamine)dioxorhenium(V) and its Technetium-99m Structural Analogues

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals Introduction: The Theranostic Promise of Group 7 Metals In the landscape of nuclear medicine, the Group 7 transition m...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: The Theranostic Promise of Group 7 Metals

In the landscape of nuclear medicine, the Group 7 transition metals technetium (Tc) and rhenium (Re) hold a unique and synergistic position.[1] Technetium-99m (Tc-99m), with its near-ideal physical characteristics—a 6.02-hour half-life and emission of a 140.5 keV gamma photon—is the undisputed workhorse for diagnostic imaging via Single Photon Emission Computed Tomography (SPECT).[2][3] Its heavier congener, rhenium, possesses radioisotopes like Re-186 and Re-188 that emit therapeutic beta particles, making them suitable for targeted radiotherapy.[4][5]

This shared chemistry allows for the development of "theranostic pairs," where a single molecular scaffold can be labeled with either Tc-99m for diagnosis, imaging, and dosimetry, or with a therapeutic rhenium isotope for treatment.[5] The core principle is that the non-radioactive, kinetically inert rhenium complexes can serve as perfect structural surrogates for the corresponding Tc-99m compounds, allowing for detailed chemical characterization and optimization without the complexities of handling radioactivity.[1][6]

This guide provides a detailed comparison of a foundational complex, bis(ethylenediamine)dioxorhenium(V), denoted as [ReO2(en)2]+, and its direct structural analogue, [99mTcO2(en)2]+. We will explore their chemical properties, synthesis, and performance characteristics, offering field-proven insights into their respective utilities.

Part 1: Core Chemical and Structural Comparison

Rhenium and technetium share a rich coordination chemistry, but crucial differences exist that impact their application in radiopharmaceuticals.[7] Rhenium generally forms more kinetically inert complexes and its higher oxidation states are more stable, making reduced Re complexes less susceptible to re-oxidation compared to their Tc counterparts.[4] The [MO2]+ core (where M = Re or Tc) is a classic example of a stable M(V) species. In this core, two oxo ligands are positioned trans to each other, with the remaining four coordination sites in the equatorial plane occupied by donor atoms from other ligands.

Ethylenediamine (en), a simple bidentate chelating ligand, effectively binds to the metal center through its two nitrogen atoms, forming a stable five-membered ring.[8] The resulting bis(ethylenediamine)dioxo complex is a cationic species with a well-defined octahedral geometry.

Table 1: Physicochemical Property Comparison

Featurebis(ethylenediamine)dioxorhenium(V)bis(ethylenediamine)dioxo[99mTc]technetium(V)
Metal Core [ReO2]+[99mTcO2]+
Metal Isotope Stable isotopes (e.g., ¹⁸⁵Re, ¹⁸⁷Re)⁹⁹ᵐTc (metastable isomer)
Primary Application Structural surrogate for Tc-99m complexes; foundation for ¹⁸⁶/¹⁸⁸Re therapeutic agents.[4][7]Diagnostic SPECT imaging.[2][9]
Oxidation State +5+5
Coordination Geometry OctahedralOctahedral
Key Stability Factor High kinetic inertness; resistant to re-oxidation to perrhenate (ReO4)-.[4]Prone to in-vivo re-oxidation to pertechnetate (99mTcO4)- if not properly formulated.

Part 2: Synthesis and Radiosynthesis: Protocols and Rationale

The synthesis of these complexes underscores the fundamental difference in their intended applications. The rhenium complex is prepared on a macroscopic scale using standard inorganic synthesis techniques, while the technetium-99m analogue is prepared on a tracer (sub-nanomole) scale via a radiolabeling kit methodology.[3][6]

Experimental Protocol 1: Synthesis of the Rhenium Standard, [ReO2(en)2]Cl

This protocol describes a typical synthesis for the non-radioactive rhenium standard, which is crucial for characterization and as a reference for the Tc-99m analogue.

Methodology:

  • Precursor Solubilization: Dissolve potassium perrhenate (KReO₄) in a minimal amount of distilled water.

  • Ligand Addition: To this solution, add a molar excess (e.g., 5-10 equivalents) of ethylenediamine (en).

  • Reduction & Chelation: While stirring vigorously, add a strong reducing agent such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) portion-wise. The solution color will change, indicating the reduction of Re(VII) to Re(V) and subsequent complexation.

    • Causality Explanation: The reduction of the stable perrhenate (ReO₄⁻) is thermodynamically challenging. A potent reducing agent is required to access the +5 oxidation state. The excess ethylenediamine ensures that once the Re(V) is formed, it is immediately trapped by the chelating ligand, preventing side reactions or re-oxidation.

  • pH Adjustment: Adjust the pH of the solution to ~9-10 using HCl or NaOH. The [ReO2(en)2]+ complex exhibits good stability in this pH range.

  • Purification: The crude product can be purified by recrystallization or ion-exchange chromatography to isolate the desired cationic complex as a salt (e.g., chloride or PF₆⁻).

  • Characterization: Confirm the identity and purity of the final product using techniques such as Mass Spectrometry, IR spectroscopy (to identify the characteristic O=Re=O stretches), and X-ray crystallography.

Experimental Protocol 2: Radiosynthesis of [99mTcO2(en)2]+

This protocol outlines a typical "kit-based" radiolabeling procedure used in nuclear medicine.

Methodology:

  • Generator Elution: Elute a commercial ⁹⁹Mo/⁹⁹ᵐTc generator with sterile 0.9% saline to obtain sodium pertechnetate (Na[99mTcO4]).[10]

  • Kit Reconstitution: Add a predetermined volume of the [99mTcO4]⁻ eluate (containing the desired amount of radioactivity) to a sterile, nitrogen-purged vial containing a lyophilized mixture of ethylenediamine and a reducing agent, typically stannous chloride (SnCl₂).

    • Causality Explanation: Stannous chloride is the most widely used reducing agent in Tc-99m kits. It is effective at reducing Tc(VII) to lower oxidation states under mild, aqueous conditions and is biocompatible at the low chemical concentrations used.[3]

  • Incubation: Gently agitate the vial and allow it to incubate at room temperature for 10-15 minutes. During this time, the 99mTc(VII) is reduced to 99mTc(V) and complexed by the ethylenediamine present in the kit.

  • Quality Control (QC): Before administration, the Radiochemical Purity (RCP) must be determined. This is typically done using instant thin-layer chromatography (ITLC) or radio-HPLC.

    • Self-Validating System: The QC step is critical. A common ITLC system might use two different mobile phases to separate the desired product ([99mTcO2(en)2]+) from two potential impurities: free pertechnetate (99mTcO4-) and reduced/hydrolyzed technetium (99mTcO2). An RCP of >90% is typically required for clinical use.

  • Final Formulation: If the RCP is acceptable, the final product is diluted with sterile saline for administration.

Synthesis Workflow Diagram

G cluster_0 Rhenium (Re) Standard Synthesis cluster_1 Technetium-99m (Tc-99m) Radiosynthesis KReO4 KReO4 (Re-VII) Re_mix Add Ethylenediamine (en) & Reducing Agent (e.g., Na2S2O4) KReO4->Re_mix Re_product [ReO2(en)2]+ Re_mix->Re_product QC Characterization (MS, IR, X-ray) Re_product->QC TcO4 [99mTcO4]- (Tc-VII) from Generator Tc_kit Add to Kit: Ethylenediamine (en) & Reducing Agent (SnCl2) TcO4->Tc_kit Tc_product [99mTcO2(en)2]+ Tc_kit->Tc_product RCP_QC Quality Control (RCP) (ITLC / Radio-HPLC) Tc_product->RCP_QC

Caption: Comparative workflows for the synthesis of the stable Rhenium standard and the radiosynthesis of its Technetium-99m analogue.

Part 3: Comparative Performance and In-Vivo Behavior

While structurally analogous, the subtle differences in the electronic structure and kinetic profiles of rhenium and technetium can lead to variations in their biological performance.

Stability: As noted, rhenium(V) complexes are generally more robust and less prone to dissociation or oxidation than their technetium(V) counterparts.[4] A well-formulated [99mTcO2(en)2]+ complex is stable for several hours at physiological pH.[11] However, the presence of competing ligands or oxidizing species in vivo can potentially lead to degradation, releasing free [99mTcO4]-, which would be sequestered by the thyroid and stomach, confounding imaging results.

Biodistribution: The primary value of these simple cationic complexes lies in their biological distribution. Studies on 99mTc-ethylenediamine have shown that the complex is cleared from the blood primarily through renal accumulation and excretion.[11] This characteristic makes it a foundational structure for developing more advanced renal imaging agents. The non-radioactive rhenium analogue would be expected to follow a similar biological pathway, a hypothesis that can be tested with high-sensitivity techniques like ICP-MS.

Table 2: Comparative Performance Data

Parameterbis(ethylenediamine)dioxorhenium(V)bis(ethylenediamine)dioxo[99mTc]technetium(V)
Typical Purity >98% (Chemical Purity)>95% (Radiochemical Purity)
In-Vitro Stability High; stable for days in solution.Stable for >1 hour across pH 4-11; >20 hours at pH 9-10.[11]
Primary Route of Excretion Presumed Renal (based on Tc-99m analogue)Renal.[11]
Key Biological Behavior Serves as a predictive model for the Tc-99m complex's behavior.Partial binding to serum proteins; cleared via the kidneys.[11]

Part 4: Strategic Application: Choosing the Right Analogue

The choice between using the rhenium or technetium-99m complex is entirely dictated by the research or clinical objective. The following decision framework illustrates the logical selection process.

G cluster_0 Fundamental & Therapeutic Development cluster_1 Diagnostic Application start Research / Clinical Goal goal1 Goal: Detailed Structural Analysis (X-ray, NMR) start->goal1 goal2 Goal: Develop a Therapeutic Analogue (using 186Re / 188Re) start->goal2 goal3 Goal: Screening new ligands without radioactivity start->goal3 goal4 Goal: In-vivo SPECT Imaging (e.g., Renal Function) start->goal4 goal5 Goal: Biodistribution & Dosimetry Studies start->goal5 choice1 Decision: Utilize Stable Rhenium Complex [ReO2(en)2]+ goal1->choice1 goal2->choice1 goal3->choice1 choice2 Decision: Utilize Tc-99m Complex [99mTcO2(en)2]+ goal4->choice2 goal5->choice2

Caption: Decision-making framework for selecting between Rhenium and Technetium-99m analogues based on the intended application.

Conclusion

The bis(ethylenediamine)dioxo complexes of rhenium(V) and technetium-99m(V) perfectly encapsulate the powerful synergy between these two elements in radiopharmaceutical development. [ReO2(en)2]+ serves as an indispensable, non-radioactive tool for fundamental chemical studies, providing a reliable structural and behavioral blueprint. Its counterpart, [99mTcO2(en)2]+, leverages this foundational knowledge to function as an effective tracer for diagnostic imaging, particularly for assessing renal function. Understanding the distinct yet complementary properties, synthesis methodologies, and performance characteristics of both complexes is essential for researchers and developers aiming to innovate the next generation of targeted diagnostic and therapeutic agents.

References

  • Deutsch, E., Libson, K., & Vanderheyden, J. L. (1986). The chemistry of rhenium and technetium as related to the use of isotopes of these elements in therapeutic and diagnostic nuclear medicine. PubMed.
  • Nichols, T., & Farrer, N. (2019). Trends in coordination of rhenium organometallic complexes in the Protein Data Bank. Acta Crystallographica Section D: Structural Biology.
  • Abram, U., & Alberto, R. (2006). Technetium and rhenium: coordination chemistry and nuclear medical applications.
  • Mukiza, J., et al. (2018). A Review on Technetium and Rhenium Based Radiopharmaceuticals for Diagnostic Imaging and Therapeutic Nuclear Medicine.
  • Abram, U., & Alberto, R. (2006).
  • Lin, W., et al. (2019).
  • Boschi, A., et al. (2019). Rhenium-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives. Frontiers in Medicine.
  • Martini, P., & P., C. (2019).
  • Thornback, J. R., & Theobald, A. E. (1981).
  • Wong, E., & Tolstykh, T. (2014). A Brief Overview of Metal Complexes as Nuclear Imaging Agents. PMC.
  • Rathmann, S. M., et al. (2023). The Radiopharmaceutical Chemistry of Technetium-99m.
  • Various Authors. (Accessed 2024). Ethylenediamine. Wikipedia.

Sources

Comparative

DFT Computational Validation of Bis(ethylenediamine)dioxorhenium(V): A Comparative Guide to Functional and Basis Set Selection

Target Audience: Computational Chemists, Radiopharmaceutical Researchers, and Inorganic Synthesis Scientists. As targeted radiotherapies utilizing 186Re and 188Re isotopes continue to advance, accurately predicting the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Radiopharmaceutical Researchers, and Inorganic Synthesis Scientists.

As targeted radiotherapies utilizing 186Re and 188Re isotopes continue to advance, accurately predicting the thermodynamic stability and kinetic inertness of rhenium-based chelates is paramount. The d2 rhenium(V) complex, bis(ethylenediamine)dioxorhenium(V) —formulated as [ReO2​(en)2​]+ —serves as a fundamental benchmark for evaluating octahedral Re(V) coordination spheres.

This guide objectively compares the performance of various Density Functional Theory (DFT) methodologies against empirical X-ray crystallographic and spectroscopic data. By analyzing the causality behind basis set and functional selection, we provide a self-validating computational protocol for modeling heavy transition metal radiopharmaceuticals.

The Causality of Computational Choices (Expertise & Experience)

When modeling heavy transition metal complexes like [ReO2​(en)2​]+ , standard computational "black box" approaches often fail. A Senior Application Scientist must balance computational cost with physical accuracy by addressing three critical phenomena:

  • Relativistic Effects: Rhenium ( Z=75 ) possesses core electrons with velocities approaching the speed of light, leading to relativistic contraction of the s and p orbitals and expansion of the d orbitals. Choice: We must employ Relativistic Effective Core Potentials (RECPs) such as LANL2DZ or the more rigorous Stuttgart-Dresden (SDD) pseudopotentials to replace core electrons, rather than all-electron basis sets[1].

  • Dispersion Interactions: The ethylenediamine (en) ligands form five-membered chelate rings that can adopt λ or δ twist conformations. The steric interactions between the aliphatic protons require accurate modeling of non-covalent London dispersion forces. Choice: While B3LYP is a standard workhorse, dispersion-corrected functionals ( ω B97X-D) or heavily parameterized meta-GGAs (M06) are strictly required to prevent artificial elongation of the Re-N coordinate bonds.

  • Solvent Polarization: The [ReO2​(en)2​]+ complex is a monocationic species. In the gas phase, the lack of dielectric screening artificially contracts the electron cloud. Choice: An implicit solvation model, such as the Polarizable Continuum Model (PCM) for water, is mandatory to accurately reproduce the highly polarized Re=O double bonds observed in physiological environments.

Comparative Performance Data: DFT vs. Experimental Benchmarks

To validate the computational product, we compare three distinct DFT methodologies against established empirical data. Experimental X-ray crystallography for trans- [ReO2​(en)2​]+ demonstrates Re=O bond distances of 1.761(7) to 1.769(7) Å[2] and Re−N distances of approximately 2.162(9) Å.

Table 1: Structural and Spectroscopic Validation of trans- [ReO2​(en)2​]+
ParameterExperimental BenchmarkB3LYP / LANL2DZ ω B97X-D / def2-TZVP (SDD)M06 / def2-TZVP (SDD)
Re=O Bond Length (Å) 1.761 – 1.769[2]1.7851.7641.768
Re−N Bond Length (Å) 2.1622.2102.1682.170
O=Re=O Angle ( ) 179.5[2]179.8179.9179.9
νsym​(Re=O) (cm −1 ) ~880845876882
Computational Cost N/ALowHighHigh

Objective Analysis: The legacy B3LYP/LANL2DZ approach systematically overestimates both the Re=O and Re−N bond lengths due to the lack of dispersion corrections and the relatively small valence basis set[1]. Upgrading to ω B97X-D with a mixed basis set (def2-TZVP for light atoms; SDD for Rhenium) yields structural parameters that fall directly within the experimental crystallographic error margins[2].

Mandatory Visualization: Computational Validation Workflow

The following diagram illustrates the logical signaling pathway for validating a novel radiometal complex using DFT.

DFT_Workflow Start 1. Conformational Sampling (δδ, λλ, δλ isomers of en) Basis 2. Functional & Basis Set (ωB97X-D / SDD / def2-TZVP) Start->Basis Opt 3. Geometry Optimization (Implicit PCM Solvation) Basis->Opt Freq 4. Vibrational Frequencies (IR/Raman & ZPE) Opt->Freq Minima Confirmed (Nimag = 0) TDDFT 5. TD-DFT Calculations (Electronic Transitions) Freq->TDDFT Valid 6. Experimental Benchmarking (X-ray, Raman, UV-Vis) Freq->Valid Structural/IR Match TDDFT->Valid UV-Vis Match

Caption: Step-by-step computational workflow for the DFT validation of Re(V) radiopharmaceutical complexes.

Experimental Protocol: Self-Validating DFT Workflow

To ensure high scientific integrity and reproducibility, follow this step-by-step methodology using Gaussian 16 (or equivalent quantum chemistry software). This protocol is designed to be self-validating; failure at Step 3 requires returning to Step 1.

Step 1: Geometry Initialization & Conformational Search
  • Construct the initial trans- [ReO2​(en)2​]+ geometry. Ensure the O=Re=O axis is set to 180°.

  • Manually adjust the ethylenediamine chelate rings. Generate three distinct starting inputs to account for ring puckering: the δδ , λλ , and δλ conformers.

  • Causality: Failing to sample these conformers may trap the optimization in a local minimum, yielding incorrect thermodynamic stabilities.

Step 2: Input File Construction (Mixed Basis Sets)
  • Select the ω B97X-D functional to properly account for intramolecular dispersion between the 'en' hydrogens.

  • Apply the GenECP keyword. Assign the def2-TZVP basis set to C, H, N, and O atoms to provide sufficient polarization functions for the highly charged oxo ligands.

  • Assign the SDD (Stuttgart-Dresden) basis set and its corresponding Effective Core Potential to the Re atom.

  • Implement the SCRF=(PCM, Solvent=Water) keyword to simulate the physiological aqueous environment.

Step 3: Optimization and Frequency Calculation
  • Run the optimization (Opt) and frequency (Freq) calculations simultaneously.

  • Self-Validation Check: Upon completion, extract the vibrational frequencies. You must verify that there are zero imaginary frequencies (Nimag=0).

  • Causality: An imaginary frequency indicates a transition state or saddle point, not a true thermodynamic minimum. If found, perturb the geometry along the imaginary normal mode and re-optimize.

Step 4: Spectroscopic Extraction
  • Extract the symmetric Re=O stretching frequency from the output file (typically around 870–885 cm −1 ).

  • Apply a functional-specific scaling factor (e.g., 0.957 for ω B97X-D) to account for anharmonicity, and compare directly to experimental Raman data.

Conclusion

For the computational validation of bis(ethylenediamine)dioxorhenium(V) and subsequent novel radiopharmaceutical derivatives, legacy methods like B3LYP/LANL2DZ are insufficient for publication-quality structural predictions. The integration of dispersion-corrected functionals ( ω B97X-D), robust pseudopotentials (SDD), and implicit solvation (PCM) creates a highly accurate, self-validating framework that mirrors empirical X-ray and spectroscopic realities with exceptional fidelity.

References

  • cis-Dioxorhenium(V/VI) Complexes Supported by Neutral Tetradentate N4 Ligands. Synthesis, Characterization, and Spectroscopy. Inorganic Chemistry - ACS Publications. Available at:[Link][2]

  • Solid-state and theoretical structural study on trans-[ReO2(Eten)2]CF3SO3·LiCF3SO3. Comptes Rendus de l'Académie des Sciences. Available at:[Link]

  • Redox-Active Ligands Facilitate Bimetallic O2 Homolysis at Five-Coordinate Oxorhenium(V) Centers. Journal of the American Chemical Society. Available at:[Link][1]

Sources

Validation

Comparative Guide: bis(ethylenediamine)dioxorhenium(V) vs. Alternative Dioxorhenium(V) Complexes

Executive Summary The development of targeted radiopharmaceuticals and redox-active catalysts relies heavily on the coordination chemistry of the d2 rhenium(V) core. Among the myriad of available chelators, the selection...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted radiopharmaceuticals and redox-active catalysts relies heavily on the coordination chemistry of the d2 rhenium(V) core. Among the myriad of available chelators, the selection of the coordinating ligand dictates the geometry (cis vs. trans), thermodynamic stability, and redox behavior of the resulting [ReO2​]+ complex.

This guide provides an in-depth technical comparison between bis(ethylenediamine)dioxorhenium(V) ( [ReO2​(en)2​]+ ) and alternative dioxorhenium(V) complexes, specifically those utilizing macrocyclic aliphatic amines (e.g., cyclam) and bidentate aromatic amines (e.g., 2,2'-bipyridine). By analyzing structural parameters, electrochemical properties, and radiolabeling efficiencies, this guide equips drug development professionals and inorganic chemists with the mechanistic rationale required for optimal chelator selection.

Structural and Geometric Foundations

The dioxorhenium(V) core can adopt either a trans-dioxo (linear O=Re=O ) or a cis-dioxo (bent O−Re−O ) configuration. The choice of auxiliary ligands is the primary determinant of this geometry, which subsequently drives the complex's physicochemical behavior.

  • Aliphatic Amines (Ethylenediamine & Cyclam): Acyclic bidentate ligands like ethylenediamine (en) strongly favor the trans-dioxo geometry due to steric relief and the absence of competing π -acceptor effects. In [ReO2​(en)2​]+ , the O=Re=O angle is nearly linear (~179°), with average Re=O bond lengths of ~1.76 Å and Re-N distances of ~2.16 Å.

  • Aromatic Amines (Bipyridine): The introduction of bidentate aromatic ligands such as 2,2'-bipyridine (bpy) forces a cis-dioxo geometry. The rigid steric bite angle of bpy, combined with its strong π -acceptor properties, competes with the oxo ligands for the metal's orbitals, destabilizing the trans configuration[1]. This results in shorter Re=O bonds (~1.73 Å) and a bent O−Re−O angle of ~121–124°[2].

G cluster_ligands Ligand Class cluster_geometry Re(V) Core Geometry cluster_properties Physicochemical Properties L_en Ethylenediamine (en) Aliphatic Bidentate G_trans trans-Dioxo [O=Re=O]+ (Linear) L_en->G_trans Steric preference P_radio1 Rapid Aqueous Radiolabeling L_en->P_radio1 P_radio2 High Kinetic Serum Stability L_en->P_radio2 <3% degradation L_cyclam Cyclam Aliphatic Macrocyclic L_cyclam->G_trans Cavity constraint L_cyclam->P_radio2 L_bpy Bipyridine (bpy) Aromatic Bidentate G_cis cis-Dioxo [ReO2]+ (Bent) L_bpy->G_cis Electronic/Steric forcing P_redox1 Stable Re(V) 1e- Redox Steps G_trans->P_redox1 P_redox2 Destabilized Re(V) Multi-e- PCET G_cis->P_redox2

Logical pathway mapping ligand selection to Re(V) coordination geometry and resulting properties.

Radiochemical Labeling & Kinetic Stability

For therapeutic radiopharmaceuticals utilizing β− -emitting isotopes ( 186Re and 188Re ), the chelator must allow for rapid synthesis under mild, aqueous conditions while maintaining high in vivo stability.

The Causality of Chelator Selection: While macrocyclic ligands like cyclam offer near-perfect kinetic stability (0% degradation in human serum over 24h), their rigid pre-organization creates a high kinetic barrier to metal insertion. Consequently, synthesizing [ReO2​(cyclam)]+ requires non-aqueous solvents and complex, multi-step procedures[3].

Conversely, the acyclic nature of ethylenediamine provides an optimal compromise. The structural flexibility of en allows for rapid, single-step chelation directly in aqueous media, making it highly suitable for clinical kit formulations. Despite being acyclic, [ReO2​(en)2​]+ demonstrates excellent biological stability, degrading by less than 3% after 24 hours of incubation in human serum[3].

Validated Protocol: Direct Aqueous Radiolabeling of 188Re with Ethylenediamine

This self-validating system ensures the quantitative reduction of perrhenate and immediate trapping by the en ligand, preventing the re-oxidation or hydrolysis of the intermediate Re(V) species.

  • Reagent Preparation: Prepare a degassed aqueous solution of ethylenediamine (L1) and adjust the pH to 11 using 1M NaOH or HCl. Rationale: High pH deprotonates the amine groups, activating them for rapid coordination.

  • Isotope Addition: Add the 188ReO4−​ (perrhenate) generator eluate to the ligand solution.

  • Reduction: Introduce stannous chloride ( SnCl2​ ) as the reducing agent. Rationale: Sn(II) efficiently reduces Re(VII) to Re(V) without over-reducing to Re(IV) or Re(III).

  • Chelation Incubation: Heat the reaction mixture at 20–100 °C for 30 minutes. This single-step process yields the cationic trans-dioxorhenium(V) complex in 50–90% yield[3].

  • Validation: Confirm the radiochemical yield (RCY) and identity via radio-HPLC by co-injecting the sample with a spectroscopically characterized, non-radioactive [ReO2​(en)2​]Cl standard. The retention times must perfectly align.

Electrochemical and Redox Performance

The electrochemical behavior of dioxorhenium(V) complexes is heavily dependent on their geometry and the surrounding solvent environment.

  • trans-Dioxo Complexes ( [ReO2​(en)2​]+ ): In non-aqueous media (e.g., CH3​CN with NBu4​PF6​ ), trans-dioxo aliphatic amine complexes exhibit two distinct, reversible one-electron redox waves corresponding to the metal-centered Re(V)/Re(VI) oxidation and Re(V)/Re(IV) reduction[4]. The stability of the Re(V) state is maintained by the strong π -donation from the two mutually trans oxo ligands.

  • cis-Dioxo Complexes ( [ReO2​(bpy)(py)2​]+ ): The cis configuration inherently destabilizes the Re(V) oxidation state relative to Re(IV). In aqueous solutions, this destabilization, combined with proton-coupled electron transfer (PCET) mechanisms, causes the Re(V)/Re(IV) and Re(IV)/Re(III) couples to coalesce. This results in highly unusual multi-electron redox behaviors, such as a direct three-electron reduction step depending on the pH[1].

Comparative Data Summary

The following table synthesizes the quantitative structural, synthetic, and electrochemical data across the three primary classes of dioxorhenium(V) complexes discussed.

Parameter [ReO2​(en)2​]+ [ReO2​(cyclam)]+ [ReO2​(bpy)(py)2​]+
Ligand Type Acyclic Aliphatic BidentateMacrocyclic AliphaticAcyclic Aromatic Bidentate
Core Geometry trans-dioxotrans-dioxo[3]cis-dioxo[1]
Average Re=O Bond ~1.76 Å~1.76 Å~1.73 Å[2]
O-Re-O Angle ~179° (Linear)~180° (Linear)~121° - 124° (Bent)[2]
Radiolabeling Medium Aqueous (pH 11)[3]Non-aqueous required[3]Mixed/Organic
Serum Stability (24h) > 97% Intact (<3% degraded)[3]100% Intact[3]Variable (Prone to substitution)
Primary Redox Behavior Stable Re(V); 1e- steps[4]Stable Re(V); 1e- stepsDestabilized Re(V); Multi-e- PCET[1]

References

  • Cyclic and acyclic polyamines as chelators of rhenium-186 and rhenium-188 for therapeutic use - PubMed. National Institutes of Health (NIH).[Link]

  • Solid-state and theoretical structural study on trans-[ReO2(Eten)2]CF3SO3·LiCF3SO3. Comptes Rendus de l'Académie des Sciences. [Link]

  • Synthesis and Electrochemistry of 2,2'-Bipyridyl Complexes of Dioxorhenium(V). Defense Technical Information Center (DTIC). [Link]

  • cis-Dioxorhenium(V/VI) Complexes Supported by Neutral Tetradentate N4 Ligands. Synthesis, Characterization, and Spectroscopy. ACS Publications.[Link]

  • Lewis Acid Trifluoroboron Coordination to trans-Dioxorhenium(V) Moiety. Oxford University Press (OUP).[Link]

Sources

Comparative

Comparative Guide: Ethylenediamine vs. Propylenediamine Dioxorhenium(V) Derivatives

In the development of targeted radiopharmaceuticals and luminescent probes, the selection of equatorial chelators for the d2 rhenium(V) trans-dioxo core is a critical design parameter. Because Rhenium-186 and Rhenium-188...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of targeted radiopharmaceuticals and luminescent probes, the selection of equatorial chelators for the d2 rhenium(V) trans-dioxo core is a critical design parameter. Because Rhenium-186 and Rhenium-188 are therapeutic isotopes paired with Technetium-99m in nuclear medicine, understanding the coordination chemistry of non-radioactive Re(V) surrogates is essential.

This guide provides an objective, data-driven comparison between two fundamental derivatives: trans−[ReO2​(en)2​]+ (ethylenediamine) and trans−[ReO2​(pn)2​]+ (1,2-propylenediamine). By analyzing their structural mechanics, photophysical properties, and synthetic workflows, researchers can make informed decisions when tuning the lipophilicity and stability of metal-based drugs.

Structural and Electronic Mechanics

The general formula for these complexes is trans−[ReO2​(L)2​]+ , where L represents a bidentate diamine ligand occupying the equatorial plane. The axial positions are occupied by two strongly bonded oxo ligands ( O=Re=O ).

  • Ethylenediamine (en) : Forms a highly rigid, unsubstituted 5-membered chelate ring. This rigidity enforces a strict planar geometry around the equatorial axis, leading to highly resolved vibronic progressions in its luminescence spectra .

  • Propylenediamine (pn) : Specifically 1,2-diaminopropane, forms a 5-membered chelate ring but introduces an asymmetric methyl group. This seemingly minor alkyl substitution increases the overall lipophilicity of the complex—a primary strategy for altering the in vivo biodistribution and tissue penetration of radiotracers. Furthermore, the added steric bulk subtly alters the bite angle, which impacts the electron density donated to the Re(V) center and shifts the axial bond order .

Quantitative Comparison Data

The following table summarizes the physicochemical differences driven by the equatorial ligand selection.

Parameter trans−[ReO2​(en)2​]+ trans−[ReO2​(pn)2​]+ Mechanistic Implication
Equatorial Ligand Ethylenediamine (en)1,2-Propylenediamine (pn)The extra methyl group in pn introduces steric bulk and increases lipophilicity.
Chelate Ring Size 5-membered (unsubstituted)5-membered (methyl-substituted)Affects the bite angle and rigidity of the equatorial coordination plane.
v(O=Re=O) IR Stretches ~820 cm⁻¹ (sym), ~905 cm⁻¹ (asym)~815 cm⁻¹ (sym), ~912 cm⁻¹ (asym)Shifts indicate changes in electron density donated to the Re(V) center, altering axial bond order.
Luminescence Sharp vibronic progressionBroader vibronic progressionStructural flexibility and steric strain alter the anharmonic adiabatic potential energy surfaces .
Application Focus Fundamental photophysicsRadiopharmaceutical tuningAlkyl substitution dictates the blood-brain barrier permeability of Re/Tc tracers.

Experimental Methodologies & Self-Validating Workflows

The synthesis of these complexes must be treated as a self-validating system. The transition from a mixed-ligand precursor to the trans−[ReO2​(L)2​]+ core is thermodynamically driven, but the protocol must inherently confirm the complete displacement of lipophilic precursor ligands (like triphenylphosphine, PPh3​ ).

Protocol A: Synthesis of trans−[ReO2​(en)2​]Cl
  • Precursor Preparation : Dissolve the precursor ReOCl2​(OEt)(PPh3​)2​ in absolute ethanol.

    • Causality: Ethanol acts as a protic solvent that facilitates the displacement of the ethoxy and phosphine ligands by stabilizing the leaving groups.

  • Ligand Addition : Add an excess of ethylenediamine (en) to the solution.

    • Causality: A stoichiometric excess drives the equilibrium toward complete substitution of the equatorial plane, preventing the formation of mixed-ligand intermediates.

  • Reflux & Precipitation : Reflux the mixture for 1 hour until a yellow solid precipitates.

    • Causality: The thermodynamic stability of the trans−[ReO2​(en)2​]+ cation leads to its crystallization as a chloride salt directly from the alcoholic medium.

  • Purification : Recrystallize from a methanol/water (1:1) mixture and wash extensively with diethyl ether.

    • Causality: Diethyl ether selectively dissolves and removes displaced, highly lipophilic PPh3​ byproducts, ensuring a pure, radiopharmaceutical-grade complex.

Protocol B: Synthesis of trans−[ReO2​(pn)2​]I
  • Precursor Preparation : Suspend [ReO2​I(PPh3​)2​] (1.40 mmol) in 120 mL of a 1:1 (v/v) mixture of methanol and diethyl ether.

  • Ligand Addition : Add 1,2-diaminopropane (pn) (46.9 mmol) at room temperature.

    • Causality: The methyl group on pn increases the ligand's electron-donating capability (inductive effect), allowing the substitution reaction to proceed efficiently at room temperature without the need for refluxing .

  • Stirring & Isolation : Stir for 30 minutes. Filter the resulting pale brown solid.

  • Purification : Wash sequentially with ethanol and diethyl ether, then recrystallize in ethanol:water (2:1, v/v).

The Self-Validating QA System

To ensure trustworthiness, every synthesis must pass an orthogonal validation check:

  • Vibrational Spectroscopy (IR) : The trans-dioxo core strictly dictates the presence of two distinct O=Re=O stretching modes (symmetric and asymmetric). The presence of sharp bands at ~815 cm⁻¹ and ~912 cm⁻¹, without splitting, confirms the trans geometry (a cis configuration yields a fundamentally different vibrational signature). The absence of bands above 3000 cm⁻¹ for aromatic C-H stretches confirms the complete removal of PPh3​ .

  • Electronic Spectroscopy (UV-Vis) : The d−d transitions in the visible region (e.g., ~257 nm and ~443 nm) confirm the d2 oxidation state and the ligand field strength of the equatorial diamines.

  • Chromatographic Purity (HPLC) : A single sharp peak (e.g., retention time ~3.5 min in standard reverse-phase conditions) ensures the complete removal of free diamines.

Workflow Visualization

ReComplexes cluster_0 Equatorial Ligand Substitution Start Precursor Complex [ReO2I(PPh3)2] or ReOCl2(OEt)(PPh3)2 En Ethylenediamine (en) Solvent: EtOH | Temp: Reflux Start->En Excess en Pn Propylenediamine (pn) Solvent: MeOH/Et2O | Temp: 25°C Start->Pn Excess pn ComplexEn trans-[ReO2(en)2]+ Rigid 5-Membered Chelate En->ComplexEn - PPh3 ComplexPn trans-[ReO2(pn)2]+ Substituted 5-Membered Chelate Pn->ComplexPn - PPh3 Valid Self-Validating QA: 1. IR: v(O=Re=O) ~815 & 912 cm⁻¹ 2. UV-Vis: d-d transitions 3. HPLC: Single Peak ComplexEn->Valid ComplexPn->Valid

Fig 1: Synthesis and self-validating QA workflow for trans-dioxorhenium(V) diamine complexes.

References

  • Coupled Electronic States in trans-Dioxo Complexes of Rhenium(V) and Osmium(VI) Probed by Near-Infrared and Visible Luminescence Spectroscopy . Journal of the American Chemical Society. URL: [Link]

  • Synthesis, characterization and solution chemistry of new Re(V) dioxo complexes . Journal of Coordination Chemistry. URL: [Link]

  • Effect of pressure on coupled electronic ground and excited states determined from luminescence spectra of trans-dioxorhenium(V) complexes . Journal of the American Chemical Society. URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Bis(ethylenediamine)dioxorhenium(V) Complexes

As researchers and scientists at the forefront of drug development and chemical innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of complex chemical compou...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development and chemical innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of complex chemical compounds are not merely regulatory hurdles; they are integral to the integrity of our research and the well-being of our community. This guide provides a detailed, step-by-step framework for the safe disposal of bis(ethylenediamine)dioxorhenium(V) and similar rhenium-containing coordination complexes. While specific data for this exact compound is limited, this protocol is built upon established principles for handling heavy metal and organometallic waste, ensuring a cautious and compliant approach.

Hazard Identification and Risk Assessment: What You're Dealing With

Bis(ethylenediamine)dioxorhenium(V) is a coordination complex containing a heavy metal, rhenium, and an organic ligand, ethylenediamine. A thorough risk assessment is the first and most critical step before handling or disposing of this compound.

Known and Potential Hazards:

  • Rhenium Compounds: While metallic rhenium is considered to have low toxicity, its compounds can be irritating to the eyes and respiratory tract.[1] Some rhenium compounds may also have flammable properties, particularly in powder form.[1]

  • Ethylenediamine and its Derivatives: Ethylenediamine is a known sensitizer and can cause skin and respiratory irritation.[2] Compounds containing the ethylenediamine moiety have been studied for various biological activities, including cytotoxic effects on cancer cell lines, indicating potential biological hazards.[3]

  • Heavy Metal Toxicity: As a heavy metal complex, bis(ethylenediamine)dioxorhenium(V) should be treated as potentially toxic. Heavy metals can pose significant environmental and health risks if not disposed of correctly.[4][5]

  • Lack of Specific Data: A crucial aspect of the risk assessment is acknowledging the absence of comprehensive toxicological and environmental fate data for bis(ethylenediamine)dioxorhenium(V) itself.[6][7] This necessitates a conservative approach to its handling and disposal.

Table 1: Hazard Profile of Related Compounds

Compound/ComponentCAS NumberKnown Hazards
Rhenium (metal)7440-15-5Flammable solid (powder), potential respiratory tract irritant.[1]
Rhenium (VII) Oxide1314-68-7Oxidizer, forms perrhenic acid in water, eye and respiratory tract irritant.[8]
Ethylenediamine107-15-3Flammable liquid and vapor, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause allergic skin or respiratory reaction.[9]
Ethylenediamine Dihydrochloride333-18-6Irritating to eyes and skin, may cause sensitization by skin contact.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling bis(ethylenediamine)dioxorhenium(V) in any form—solid, in solution, or as waste.

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.[10] All work with the solid compound should ideally be performed in a certified chemical fume hood.

Waste Segregation and Collection: Preventing Cross-Contamination

Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all bis(ethylenediamine)dioxorhenium(V) waste. The container should be made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) screw-cap container for liquids and solids).[4]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Bis(ethylenediamine)dioxorhenium(V)". List all components of the waste, including any solvents.

  • Solid Waste:

    • Collect unreacted compound, contaminated personal protective equipment (gloves, etc.), and any contaminated lab supplies (e.g., weighing paper, pipette tips) in a designated, sealed plastic bag. This bag should then be placed in the solid hazardous waste container.[4]

  • Liquid Waste:

    • Collect all solutions containing bis(ethylenediamine)dioxorhenium(V) in a dedicated liquid hazardous waste container.

    • Do NOT mix with other waste streams. In particular, avoid mixing with strong oxidizing or acidic materials unless the compatibility is known.[1]

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment.

Spill Management: A Plan for the Unexpected

In the event of a spill, a swift and safe response is critical.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Containment:

    • For solid spills: Carefully sweep or scoop up the material and place it in the designated hazardous waste container. Avoid generating dust.[1][11] A HEPA-filtered vacuum can be used for larger spills of powder.[8]

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.

  • Cleanup: Once absorbed, carefully collect the absorbent material and place it in the hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (if known and safe) or soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Pathway: From Your Lab to Final Disposition

The disposal of bis(ethylenediamine)dioxorhenium(V) must be handled by a licensed hazardous waste disposal company. As a researcher, your responsibility is to ensure the waste is properly collected, labeled, and transferred to your institution's EHS department.

Disposal Workflow Diagram:

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Institutional EHS cluster_Disposal External Disposal A Generate Waste (Solid & Liquid) B Segregate into Labeled, Compatible Containers A->B Properly Segregate C Store in Satellite Accumulation Area B->C Secure Storage D Request Waste Pickup from EHS C->D Follow Institutional Procedures E EHS Consolidates & Manifests Waste D->E EHS Personnel Collection F Licensed Hazardous Waste Transporter E->F Scheduled Transport G Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G Final Disposition

Caption: Decision-making workflow for hazardous waste disposal.

Key Steps:

  • Contact EHS: Once your hazardous waste container is full, contact your institution's EHS department to schedule a pickup. Do not allow waste to accumulate for more than 90 days.[4]

  • Documentation: Complete any required waste manifests or tags provided by your EHS department. This documentation must accurately reflect the contents of the waste container.[4]

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company to transport and ultimately dispose of the material in compliance with all federal, state, and local regulations.[1][12]

Disclaimer

The information provided in this guide is based on general principles for the safe handling and disposal of hazardous chemical waste, specifically heavy metal complexes. Due to the limited availability of specific toxicological and reactivity data for bis(ethylenediamine)dioxorhenium(V), this guidance should be considered a conservative starting point. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for any chemicals used in conjunction with this compound. This guide is not a substitute for professional safety training and institutional protocols.

References

  • Bis(ethylenediamine)dioxorhenium(V) Chloride | AMERICAN ELEMENTS ®. American Elements. [Link]

  • Rhenium - Safety D
  • Rhenium Oxide Re2O7 - ESPI Metals. ESPI Metals.
  • Material Safety Data Sheet - Rhenium Heptasulfide, 99%. Cole-Parmer.
  • Rhenium Safety Data Sheet.
  • Material Safety D
  • SAFETY D
  • Heavy Metals Safety | UCSF Macromolecular Structure Group. UCSF Macromolecular Structure Group.
  • SAFETY D
  • Chemical waste disposal : r/PreciousMetalRefining. Reddit.
  • SAFETY D
  • Heavy Metal Wastewater Treatment, Discharge & Disposal (RCRA Metals). ALAR Corp.
  • Hazardous solid waste from metallurgical industries. PMC - NIH.
  • Bis(ethylenediamine)dioxorhenium(V) chloride - ECHA CHEM. ECHA.
  • Which Substances Make Up the RCRA 8 Metals?. Hazardous Waste Experts.
  • SAFETY D
  • Safety D
  • SAFETY D
  • Material Safety D

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